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  • Product: 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
  • CAS: 856257-31-3

Core Science & Biosynthesis

Foundational

synthesis pathway of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic Acid Abstract This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4,5-dih...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed synthesis commences with the readily available starting material, α-tetralone, and proceeds through a three-step sequence involving a Claisen condensation, a cyclocondensation reaction with hydrazine, and subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The fusion of the indazole ring system with other cyclic structures, such as the partially saturated benzene ring in the 4,5-dihydro-1H-benzo[g]indazole core, generates novel chemical entities with three-dimensional complexity, which is often desirable in modern drug design. The carboxylic acid functional group at the 3-position of the indazole ring provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. This guide details a robust and logical synthetic route to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, starting from common laboratory reagents.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (I), suggests a pathway that disconnects the molecule at the pyrazole ring and the carboxylic acid group. The carboxylic acid can be derived from the hydrolysis of an ester (II). The pyrazole ring of the indazole system can be formed via a cyclocondensation reaction between a β-ketoester (III) and hydrazine. The β-ketoester, in turn, can be synthesized from α-tetralone (IV) through a Claisen condensation.

Retrosynthesis target 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid (I) ester Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate (II) target->ester Hydrolysis ketoester 2-(Ethoxycarbonyl)-α-tetralone (III) ester->ketoester Cyclocondensation with Hydrazine tetralone α-Tetralone (IV) ketoester->tetralone Claisen Condensation

Caption: Retrosynthetic pathway for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Proposed Synthetic Pathway: A Step-by-Step Guide

The proposed forward synthesis is a three-step process designed for efficiency and high yields, utilizing well-established chemical transformations.

Step 1: Synthesis of 2-(Ethoxycarbonyl)-α-tetralone (β-Ketoester Formation)

The initial step involves the formation of a β-ketoester from α-tetralone through a Claisen condensation with diethyl carbonate. This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride.

Reaction Scheme:

Step1 cluster_reactants Reactants cluster_products Product Tetralone α-Tetralone Ketoester 2-(Ethoxycarbonyl)-α-tetralone Tetralone->Ketoester NaOEt, Ethanol, Reflux DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Ketoester

Caption: Synthesis of 2-(ethoxycarbonyl)-α-tetralone from α-tetralone.

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add α-tetralone.[1][2]

  • Add an excess of diethyl carbonate to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(ethoxycarbonyl)-α-tetralone.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of α-tetralone, initiating the Claisen condensation. Diethyl carbonate serves as the electrophile. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the base and the ester product.

Step 2: Cyclocondensation to form Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate

The synthesized β-ketoester is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring of the indazole system. This reaction typically proceeds in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid.

Reaction Scheme:

Step2 cluster_reactants Reactants cluster_products Product Ketoester 2-(Ethoxycarbonyl)-α-tetralone IndazoleEster Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate Ketoester->IndazoleEster Ethanol, Acetic Acid (cat.), Reflux Hydrazine Hydrazine Hydrate Hydrazine->IndazoleEster

Caption: Formation of the indazole ester via cyclocondensation.

Experimental Protocol:

  • Dissolve 2-(ethoxycarbonyl)-α-tetralone in ethanol.

  • Add a slight excess of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate.

Causality of Experimental Choices: Hydrazine acts as a dinucleophile, attacking both carbonyl groups of the β-ketoester to form the pyrazole ring. The acidic catalyst facilitates the dehydration steps in the cyclization process. Ethanol is a suitable polar protic solvent for this reaction.

Step 3: Hydrolysis to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.

Reaction Scheme:

Step3 cluster_reactants Reactant cluster_products Product IndazoleEster Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate Target 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid IndazoleEster->Target 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq)

Caption: Hydrolysis of the indazole ester to the target carboxylic acid.

Experimental Protocol:

  • Suspend or dissolve ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by the disappearance of the starting material on TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the product precipitates.

  • Filter the precipitated solid, wash it with cold water, and dry it under vacuum to yield 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Causality of Experimental Choices: The basic conditions promote the nucleophilic attack of hydroxide ions on the ester carbonyl, leading to saponification. Subsequent acidification protonates the carboxylate salt, causing the precipitation of the less soluble carboxylic acid.

Alternative Synthetic Strategy

An alternative approach to the target molecule involves the initial formation of the 4,5-dihydro-1H-benzo[g]indazole core, followed by the introduction of the carboxylic acid group at the 3-position. This can be achieved through the following steps:

  • Formation of α-tetralone hydrazone: Reaction of α-tetralone with hydrazine hydrate.[3]

  • Cyclization: An intramolecular cyclization of the hydrazone to form 4,5-dihydro-1H-benzo[g]indazole. This may require specific conditions, such as high temperatures or the use of a catalyst.[4][5]

  • N-Protection: Protection of the indazole nitrogen with a suitable protecting group (e.g., SEM-Cl) is necessary before the next step.[6][7]

  • Carboxylation: Lithiation at the 3-position using a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice).[6][7]

  • Deprotection: Removal of the protecting group to yield the final product.

While this route is also viable, it is longer and may present challenges with regioselectivity during the lithiation step. The initially proposed pathway is generally more direct and efficient for this specific target molecule.

Data Summary

The following table summarizes the key aspects of the proposed three-step synthesis. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsSolvent(s)Typical ConditionsExpected Yield (%)
1 Claisen Condensationα-Tetralone, Diethyl carbonate, Sodium ethoxideEthanolReflux, 4-6 h70-85
2 Cyclocondensation2-(Ethoxycarbonyl)-α-tetralone, Hydrazine hydrate, Acetic acid (cat.)EthanolReflux, 3-5 h80-95
3 HydrolysisEthyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate, Sodium hydroxide, Hydrochloric acidEthanol/WaterReflux, 2-4 h90-98

Conclusion

This technical guide has outlined a logical and efficient three-step synthesis for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, starting from the readily available α-tetralone. The described pathway employs well-understood and reliable chemical reactions, making it suitable for laboratory-scale synthesis. The final product, with its versatile carboxylic acid functionality, serves as a valuable building block for the synthesis of a diverse library of derivatives for biological screening. Further exploration of this scaffold could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Karuna sree, M., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

  • Pujari, J. N., Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Karuna sree, M., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Ye, M., et al. (2012). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(23), 7162-7166. Available at: [Link]

  • Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of 4,5-dihydro-1H-benzo[g]indazole. Available at: [Link]

  • Sivaprasad, G., Sridhar, R., & Perumal, P. T. (2006). Selective synthesis of some 4,5-dihydro-2H-benzo[g]indazoles and 8,9-dihydro-2H-benzo[e]indazoles via the vilsmeier-haack reaction under thermal and microwave assisted conditions. Journal of Heterocyclic Chemistry, 43(2), 389-394. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Available at: [Link]

  • Zovko, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31221-31233. Available at: [Link]

  • IBM Research. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Abstract This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. Desig...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating established protocols with expert interpretation of spectral data, this guide serves as an authoritative resource for validating the synthesis and purity of this important heterocyclic scaffold.

Introduction: The Significance of the Benzo[g]indazole Scaffold

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a rigid, tricyclic heterocyclic compound featuring a pyrazole ring fused to a tetralone-derived carbocyclic system.[1] The indazole core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules with applications ranging from anti-inflammatory to anti-cancer agents.[2][3] The dihydro-benzo[g] variant provides a unique three-dimensional conformation that is of significant interest for probing receptor binding pockets in drug discovery.

Given its potential as a key building block for novel therapeutics, rigorous and unambiguous structural confirmation is paramount.[3] This guide establishes a self-validating analytical workflow, explaining not just how to acquire the data, but why specific spectroscopic signatures arise from the molecule's unique architecture.

Molecular Structure and Spectroscopic Implications

The structural features of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid dictate its characteristic spectroscopic fingerprint. Key features include:

  • An aromatic benzene ring .

  • A partially saturated six-membered ring with two aliphatic methylene groups.

  • A pyrazole ring with an acidic N-H proton.

  • A carboxylic acid moiety with an acidic O-H proton.

These distinct components will give rise to predictable, yet complex, signals in various spectroscopic experiments.

Chemical Structure of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid with atom numbering

Figure 1. Chemical Structure of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, a combination of 1D and 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule. The expected signals are distributed across distinct regions, reflecting the electronic nature of their surroundings.

  • Causality of Signal Distribution:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (>12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

    • Indazole N-H Proton: The proton on the pyrazole nitrogen is also acidic and subject to exchange, appearing as a broad singlet, often in the 10-14 ppm range.[4][5]

    • Aromatic Protons: The protons on the benzo[g] portion of the ring system will appear in the aromatic region (typically 7.0-8.5 ppm), with their multiplicity (doublets, triplets) dictated by coupling to adjacent protons.

    • Aliphatic Protons (-CH₂-): The two methylene groups at positions 4 and 5 form a more complex system. They are diastereotopic and will likely appear as overlapping multiplets in the 2.5-3.5 ppm range. Their exact chemical shift and coupling patterns provide crucial conformational information.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Notes
COOH > 12.0 broad s Disappears upon D₂O exchange.
1-NH 10.0 - 14.0 broad s Disappears upon D₂O exchange.[4]
Aromatic H's 7.0 - 8.5 m Specific shifts and J-couplings depend on substitution.
4-CH₂ ~2.8 - 3.2 m Complex multiplet, coupled to 5-CH₂.

| 5-CH₂ | ~2.6 - 3.0 | m | Complex multiplet, coupled to 4-CH₂. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

  • Causality of Signal Distribution:

    • Carbonyl Carbon (-COOH): The most deshielded carbon, appearing around 160-170 ppm.

    • Aromatic & Heteroaromatic Carbons: These carbons resonate in the 110-150 ppm range. Quaternary carbons (at the ring junctions) are typically weaker in intensity.[6][7]

    • Aliphatic Carbons (-CH₂-): The sp³ hybridized carbons of the dihydro ring are the most shielded, appearing upfield between 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Assignment Predicted δ (ppm) Notes
COOH 160 - 170 Quaternary, may be weak.
Aromatic/Indazole C 110 - 150 Includes both CH and quaternary carbons.
4-CH₂ 25 - 40 Shielded aliphatic carbon.

| 5-CH₂ | 20 - 35 | Shielded aliphatic carbon. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, OH).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra: Run standard ¹H and ¹³C{¹H} experiments. A DEPT-135 experiment is recommended to differentiate CH₂ carbons from CH/CH₃ carbons.

  • D₂O Exchange: To confirm the NH and OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals for these protons will disappear.

  • 2D Spectra: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (direct ¹H-¹³C correlation). An HMBC (long-range ¹H-¹³C correlation) experiment is crucial for connecting proton signals to quaternary carbons and confirming the overall connectivity of the ring system.

Visualization: NMR Assignment Workflow

The following workflow illustrates the logical progression of NMR experiments for complete structural assignment.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify J-coupled protons HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC Assign protonated carbons C13_NMR ¹³C NMR (Carbon Backbone) DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13_NMR->DEPT Confirm C types C13_NMR->HSQC Assign protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Assign quaternary carbons & confirm fragment assembly HSQC->HMBC Assign quaternary carbons & confirm fragment assembly Final_Structure Complete Structural Assignment HMBC->Final_Structure MS_Fragmentation Parent [M+H]⁺ m/z 215.08 Frag1 [M+H - H₂O]⁺ m/z 197.07 Parent->Frag1 - H₂O Frag2 [M+H - CO₂]⁺ m/z 171.09 Parent->Frag2 - CO₂ Frag4 Indazole Acylium Ion (Characteristic Fragment) Parent->Frag4 Ring Cleavage Frag3 [M+H - H₂O - CO]⁺ m/z 169.07 Frag1->Frag3 - CO

Plausible fragmentation pathways in ESI-MS/MS.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both full scan mode to detect the [M+H]⁺ ion and in tandem MS (MS/MS) mode to generate fragmentation data for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the benzo[g]indazole core is expected to produce characteristic absorption bands in the UV region.

  • Causality of Absorption: The primary absorptions will be due to π → π* transitions within the conjugated aromatic and pyrazole ring system. The fusion of these rings creates an extended chromophore.

  • Expected Spectrum: Based on related indazole structures, strong absorption bands (λ_max) are expected in the 250-350 nm range. [8][9]The exact position and intensity of these bands can be sensitive to the solvent used (solvatochromism).

Table 4: Predicted UV-Vis Absorption Maxima

Transition Type Predicted λ_max (nm) Solvent
π → π* ~260 - 280 Methanol or Ethanol

| π → π* | ~300 - 340 | Methanol or Ethanol |

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a blank and another with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer and scan a range from approximately 200 nm to 500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion: An Integrated Approach to Structural Validation

The structural confirmation of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive atomic connectivity, IR confirms the presence of all key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques form a robust, self-validating workflow that ensures the identity, purity, and structural integrity of this valuable chemical entity, providing the confidence required for its application in research and drug development.

References

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  • Lin, H. R., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. Retrieved from [Link]

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Foundational

Mastering Solubility: A Technical Guide to the Characterization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Foreword: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its success. Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's dissolution, absorption, and ultimately, its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational drug design and formulation development.

This in-depth technical guide focuses on 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid , a heterocyclic carboxylic acid of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this guide provides a robust framework for its determination. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its measurement in various solvents, and discuss the interpretation of the resulting data. This document is designed to empower researchers to generate high-quality, reliable solubility data, enabling informed decisions in the progression of their research and development programs.

Physicochemical Landscape of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical properties of the target molecule, as these will dictate its behavior in different solvent systems.

Molecular Structure and Properties:

  • Molecular Formula: C₁₂H₁₀N₂O₂[1]

  • Molecular Weight: 214.22 g/mol [1]

The structure of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid features several key functional groups that will govern its solubility:

  • Carboxylic Acid Group (-COOH): This acidic moiety is capable of donating a proton, making the molecule's solubility highly dependent on the pH of the medium. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[2]

  • Indazole Ring System: This bicyclic aromatic system is largely non-polar and will contribute to the compound's solubility in organic solvents. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

  • Dihydro-benzo[g] moiety: The partially saturated benzene ring adds to the overall lipophilicity of the molecule.

Predictive Physicochemical Parameters:

While experimental data is the gold standard, predictive models can offer valuable initial insights into a compound's behavior. Key parameters to consider are:

  • pKa (Acid Dissociation Constant): This value indicates the pH at which the carboxylic acid group is 50% ionized.[3][4][5] A lower pKa signifies a stronger acid. The pKa is crucial for predicting how solubility will change with pH.[3][4][5]

  • logP (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity of a compound. A higher logP indicates greater solubility in non-polar solvents and lower solubility in aqueous media.[3][4]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In the realm of pharmaceutical sciences, it is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.[6][7][8][9]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (e.g., in DMSO) when diluted into an aqueous buffer.[8][9] It is a high-throughput screening method commonly used in early drug discovery to flag potential solubility issues.[8][9] However, kinetic solubility can often overestimate the true solubility as it may lead to the formation of supersaturated solutions or amorphous precipitates.[6][7]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution.[6][7] It is a more time-consuming but far more accurate and relevant measure for lead optimization and pre-formulation studies.[6][7][8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

For the in-depth characterization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, this guide will focus on the determination of thermodynamic solubility .

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in a range of solvents.

Materials and Equipment
  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (solid, high purity)

  • A range of analytical grade solvents (see Table 1)

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • Autosampler vials

  • UPLC-MS/MS system for quantification

  • pH meter

Solvent Selection

A diverse panel of solvents should be selected to probe the solubility of the compound across a range of polarities and functionalities.

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding; relevant for aqueous and biological systems.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High dielectric constant, but do not donate hydrogen bonds.
Non-Polar Hexane, ToluenePrimarily interact through van der Waals forces.
Aqueous Buffers pH 2.0, pH 4.5, pH 7.4, pH 9.0To assess the impact of pH on the solubility of the carboxylic acid.
Experimental Workflow

The following workflow provides a robust methodology for determining thermodynamic solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Incubate on orbital shaker (e.g., 24-48 hours at 25°C) prep2->equil1 equil2 Ensure excess solid remains visible equil1->equil2 Step 3 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 Step 4 & 5 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Quantify concentration using UPLC-MS/MS ana1->ana2 Step 6 ana3 Determine solubility (e.g., in mg/mL or µM) ana2->ana3 Step 7

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately prepare a stock solution of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in a suitable solvent in which it is freely soluble (e.g., DMSO).

    • From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • To a series of glass vials, add an excess amount of solid 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer increases.

  • Phase Separation:

    • After incubation, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection:

    • Carefully collect the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated UPLC-MS/MS method.[12][13] This technique provides high sensitivity and selectivity for accurate quantification.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the UPLC-MS/MS analysis against the known concentrations of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in each solvent by applying the dilution factor.

Interpreting the Data: A Deeper Dive

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid at 25°C

SolventSolubility (mg/mL)Solubility (µM)
Water[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]
pH 2.0 Buffer[Experimental Value][Calculated Value]
pH 7.4 Buffer[Experimental Value][Calculated Value]
pH 9.0 Buffer[Experimental Value][Calculated Value]

Key Insights from the Data:

  • "Like Dissolves Like": The solubility in polar versus non-polar solvents will provide a clear indication of the compound's overall polarity. It is expected that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid will exhibit moderate to good solubility in polar organic solvents due to the presence of the carboxylic acid and indazole moieties.

  • Impact of pH: A significant increase in solubility in the pH 9.0 buffer compared to the pH 2.0 and pH 7.4 buffers is anticipated.[2] This is due to the deprotonation of the carboxylic acid to the more polar and soluble carboxylate anion at basic pH. This pH-dependent solubility is a critical factor for oral drug absorption, as the pH varies throughout the gastrointestinal tract.[3]

  • Influence of Solid Form: It is crucial to be aware that the crystal form (polymorphism) of the solid material can significantly impact its solubility.[14][15][16][17] Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.[14][15][16][17] Therefore, it is good practice to characterize the solid form of the compound before and after the solubility experiment using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic determination of the solubility of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data that is essential for advancing their drug discovery and development projects.

The solubility data obtained will be instrumental in:

  • Guiding Medicinal Chemistry Efforts: Informing structural modifications to optimize solubility.

  • Enabling In Vitro Assays: Ensuring that the compound is in solution at the desired concentrations for biological testing.

  • Facilitating Formulation Development: Providing the basis for the design of appropriate dosage forms for in vivo studies.[18][19][20][21]

Further characterization of this compound should include the determination of its pKa and logP to build a complete physicochemical profile. Understanding the interplay between these fundamental properties will ultimately pave the way for the successful development of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid as a potential therapeutic agent.

References

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Exploratory

The Benzo[g]indazole Scaffold: A Privileged Motif for the Discovery of Novel Therapeutic Targets

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The benzo[g]indazole core, a fused heterocyclic system, has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzo[g]indazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has positioned benzo[g]indazole derivatives as promising candidates for therapeutic intervention in a multitude of diseases, most notably cancer, infectious diseases, and metabolic disorders. This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of benzo[g]indazole compounds. We will delve into the molecular mechanisms of action, explore key signaling pathways, and provide detailed, field-proven experimental protocols for target identification and validation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the benzo[g]indazole framework.

Introduction: The Therapeutic Promise of the Benzo[g]indazole Heterocycle

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for a wide range of chemical modifications, enabling the fine-tuning of binding affinities and specificities for various biological macromolecules. The benzo[g]indazole moiety, a specific isomer of this family, has garnered significant attention for its broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[3][4][5] Several commercially successful drugs, such as the anticancer agents axitinib and pazopanib, feature the indazole core, underscoring its clinical relevance.[6]

The therapeutic potential of benzo[g]indazole compounds stems from their ability to modulate the function of key proteins involved in disease pathogenesis. This guide will systematically explore the major classes of therapeutic targets for this promising scaffold.

Target Class I: Protein Kinases - The Master Regulators of Cellular Function

Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6] The indazole scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.[6][7]

Vascular Endothelial Growth Factor Receptors (VEGFRs): Halting Angiogenesis in Cancer

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key drivers of this process.[8] Inhibiting VEGFR signaling is a clinically validated strategy for cancer therapy.[8]

Several indazole derivatives have been developed as potent VEGFR-2 kinase inhibitors.[8] For instance, a series of indazole derivatives were designed and synthesized, with the most potent compound exhibiting an IC50 of 1.24 nM against VEGFR-2.[8] This compound also demonstrated significant anti-angiogenic effects in human umbilical vein endothelial cells (HUVECs) and in a zebrafish model.[8]

Other Promising Kinase Targets

Beyond VEGFRs, benzo[g]indazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer and other diseases:

  • Casein Kinase 2 (CK2): This ubiquitous serine/threonine kinase is overexpressed in many tumors and is involved in cell growth and proliferation. Benzo[g]indazole derivatives have been synthesized and evaluated as CK2 inhibitors.[9]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Dual inhibitors of EGFR and HER2 have been developed from 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives of quinoxaline.[6]

  • Phosphoinositide-dependent kinase-1 (PDK1): Novel 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been identified as potent PDK1 inhibitors.[6]

  • RAF Kinase: 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective CRAF inhibitors with antiproliferative activity in melanoma cell lines.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a benzo[g]indazole compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[10]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test benzo[g]indazole compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.[10]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[10]

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Data Presentation:

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM) (Control)
VEGFR-2[Insert Value][Insert Value]
CK2[Insert Value][Insert Value]
.........

Diagram of Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase Solution Add_Kinase Add Kinase (10 min incubation) Kinase_Prep->Add_Kinase Substrate_ATP_Prep Substrate/ATP Mix Add_Substrate_ATP Initiate Reaction (60 min incubation) Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Add_Kinase->Add_Substrate_ATP Add_ADP_Glo Add ADP-Glo™ Reagent (40 min incubation) Add_Substrate_ATP->Add_ADP_Glo Add_Detection_Reagent Add Detection Reagent (30 min incubation) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Plot_Data Plot Luminescence vs. [Inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Target Class II: The Cytoskeleton - Disrupting the Machinery of Cell Division

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, motility, and intracellular transport. A key component of the cytoskeleton is the microtubule, a polymer of α- and β-tubulin heterodimers.[11] Microtubule dynamics are crucial for the formation of the mitotic spindle during cell division, making tubulin a well-established target for anticancer drugs.[3]

Tubulin Polymerization: A Prime Target for Benzo[g]indazoles

Several indazole and benzimidazole analogues have been identified as potent inhibitors of tubulin polymerization.[12][13] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[12][14] One particularly potent indazole analogue exhibited an average IC50 value of 50 nM against a panel of cancer cell lines and was effective against a paclitaxel-resistant cell line.[12][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to monitor the effect of benzo[g]indazole compounds on tubulin polymerization in vitro.[3][5]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Test benzo[g]indazole compound

  • Positive control (e.g., Paclitaxel - enhancer)

  • Negative control (e.g., Nocodazole - inhibitor)

  • Black 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

  • Tubulin Reaction Mix Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[3]

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[3]

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[3]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Diagram of Tubulin Polymerization Dynamics:

G cluster_phases Phases of Tubulin Polymerization cluster_inhibitor Effect of Inhibitor cluster_enhancer Effect of Enhancer Nucleation Nucleation Growth Growth Nucleation->Growth Time Plateau Plateau Growth->Plateau Time Inhibitor Benzo[g]indazole Inhibitor Inhibitor->Growth Decreases rate and extent Enhancer Polymerization Enhancer Enhancer->Growth Increases rate and extent

Caption: Effect of modulators on tubulin polymerization phases.

Target Class III: Nuclear Receptors - Modulating Gene Expression

Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide range of physiological processes. The estrogen receptors (ERα and ERβ) are key members of this family and are important therapeutic targets, particularly in breast cancer.[15][16]

Estrogen Receptor β (ERβ): A Selective Target for Benzo[g]indazoles

A series of nonsteroidal compounds with a phenyl-2H-indazole core have been synthesized as highly selective ligands for ERβ.[15][16] Some of these compounds exhibit affinities for ERβ comparable to estradiol, with over 100-fold selectivity compared to ERα.[15] These selective modulators could be valuable pharmacological tools and potential therapeutics.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity of a benzo[g]indazole compound for the estrogen receptor.[2]

Materials:

  • Rat uterine cytosol (source of ER)

  • Radiolabeled estradiol ([3H]-E2)

  • Unlabeled estradiol (E2)

  • Test benzo[g]indazole compound

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[2]

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

Procedure:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[2]

  • Competitive Binding Assay:

    • Set up assay tubes containing a fixed concentration of [3H]-E2 and varying concentrations of the unlabeled test compound or unlabeled E2 (for standard curve).

    • Add the rat uterine cytosol to each tube and incubate to allow for competitive binding.

    • Separate the bound from unbound [3H]-E2 by adding HAP slurry and centrifuging.

    • Measure the radioactivity in the HAP pellet using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [3H]-E2 bound versus the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximum [3H]-E2 binding.[2]

Broader Strategies for Target Identification and Validation

While specific targets for some benzo[g]indazole compounds have been identified, the vast chemical space of this scaffold suggests that many more targets remain to be discovered. The following are powerful, unbiased approaches for identifying the molecular targets of novel bioactive compounds.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the assessment of target engagement in a cellular context.[17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][19]

Diagram of CETSA Principle:

G cluster_control Vehicle Control cluster_compound Compound Treatment Control_Cells Cells + Vehicle Heat_Control Heat Treatment Control_Cells->Heat_Control Lyse_Control Cell Lysis Heat_Control->Lyse_Control Centrifuge_Control Centrifugation Lyse_Control->Centrifuge_Control Analyze_Control Analyze Soluble Protein Centrifuge_Control->Analyze_Control Result Compare Protein Levels Analyze_Control->Result Compound_Cells Cells + Compound Heat_Compound Heat Treatment Compound_Cells->Heat_Compound Lyse_Compound Cell Lysis Heat_Compound->Lyse_Compound Centrifuge_Compound Centrifugation Lyse_Compound->Centrifuge_Compound Analyze_Compound Analyze Soluble Protein Centrifuge_Compound->Analyze_Compound Analyze_Compound->Result

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful genetic method for identifying protein targets of small molecules in vivo.[4][20][21] It is an extension of the yeast two-hybrid system where a hybrid small molecule acts as a "bait" to bring together a DNA-binding domain and an activation domain, leading to the expression of a reporter gene.[22]

Conclusion and Future Directions

The benzo[g]indazole scaffold represents a fertile ground for the discovery of novel therapeutics. Its proven ability to interact with a diverse range of targets, particularly protein kinases and tubulin, has established it as a valuable motif in drug development. The experimental strategies and protocols outlined in this guide provide a robust framework for researchers to identify and validate new therapeutic targets for this versatile class of compounds. Future research should focus on expanding the chemical diversity of benzo[g]indazole libraries and employing unbiased, systems-level approaches to uncover novel mechanisms of action and therapeutic applications.

References

  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1196. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institutes of Health. [Link]

  • Cottier, V. et al. (2021). The Yeast Three-Hybrid System for Target Identification. Methods in Molecular Biology, 2284, 13-32. [Link]

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  • Kumar, A. et al. (2017). Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways. MedChemComm, 8(2), 329-337. [Link]

  • Reddy, S. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14085-14101. [Link]

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  • Sharma, P. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30206-30240. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

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  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Arao, Y., & Korach, K. S. (2019). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. Journal of Visualized Experiments, (144), e58758. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ren, Y. et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515. [Link]

  • Al-Ostoot, F. H. et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5863. [Link]

  • Ren, Y. et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515. [Link]

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  • Li, Y. et al. (2024). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 263, 115967. [Link]

  • Wang, Y. et al. (2025). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 281, 116893. [Link]

  • Sharma, P. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30206-30240. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Modern Approach to the Synthesis of 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives, a class of compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives, a class of compounds with significant pharmacological interest.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][4] This guide will focus on a contemporary, efficient, and environmentally conscious synthetic strategy, moving beyond traditional methods to provide researchers with a robust and reproducible protocol. We will delve into the mechanistic underpinnings of the key reaction steps, offering insights into the rationale behind the experimental design.

Introduction: The Significance of the Benzo[g]indazole Core

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are a cornerstone of many therapeutic agents.[2][3] The more complex 4,5-dihydro-1H-benzo[g]indazole framework has garnered increasing attention due to its unique three-dimensional structure, which can lead to novel interactions with biological targets.[1] Derivatives of this scaffold are being explored for a multitude of therapeutic applications, making efficient and versatile synthetic routes to these molecules highly valuable.[2][5]

This protocol will detail a modern synthetic approach, highlighting the use of polyethylene glycol (PEG) as a green and recyclable solvent and microwave irradiation to accelerate the reaction, reflecting a move towards more sustainable chemical practices.[4]

Synthetic Strategy Overview

The synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives can be achieved through a multi-step sequence. A common and effective strategy involves the initial formation of a key intermediate, an enaminone, from α-tetralone, followed by a cyclization reaction with a hydrazine to form the desired indazole ring. This approach is a variation of the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent, like an enaminone) with a hydrazine.[6][7]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product & Derivatives alpha-Tetralone alpha-Tetralone Enaminone Enaminone alpha-Tetralone->Enaminone Condensation DMF-DMA DMF-DMA DMF-DMA->Enaminone Hydrazine_Hydrate Hydrazine Hydrate / Substituted Hydrazines Indazole_Ester Indazole Ethyl Ester Hydrazine_Hydrate->Indazole_Ester Enaminone->Indazole_Ester Cyclization Final_Acid 4,5-dihydro-1H-benzo[g]indazole- 3-carboxylic acid Indazole_Ester->Final_Acid Hydrolysis Derivatives N-Alkylated Derivatives Final_Acid->Derivatives Alkylation caption Synthetic workflow for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives.

Caption: Synthetic workflow for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives.

Detailed Experimental Protocol

This protocol is adapted from modern methodologies and established principles of heterocyclic synthesis.[4]

Part A: Synthesis of the Enaminone Intermediate

Rationale: The initial step involves the formation of an enaminone from α-tetralone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as both a reagent and a solvent, providing a one-carbon unit and facilitating the condensation. This intermediate is a crucial building block for the subsequent cyclization.

Materials:

  • α-Tetralone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve α-tetralone (10 mmol) in DMF-DMA (30 mL).

  • Attach a reflux condenser and heat the mixture at 80-90 °C for 4-6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude enaminone can be used in the next step without further purification.

Part B: Synthesis of Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate

Rationale: This is the key ring-forming step. The enaminone is reacted with ethyl carbazate (a hydrazine derivative) in the presence of an acid catalyst. The reaction proceeds via a cyclocondensation mechanism. The use of microwave irradiation can significantly reduce the reaction time and improve yields. Polyethylene glycol (PEG-400) is employed as a green, recyclable solvent.[4]

Materials:

  • Crude enaminone from Part A

  • Ethyl carbazate

  • Glacial acetic acid (catalytic amount)

  • Polyethylene glycol (PEG-400)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the crude enaminone (10 mmol), ethyl carbazate (12 mmol), and PEG-400 (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add cold water (20 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate.

Part C: Hydrolysis to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Rationale: The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ethyl ester. This is a standard saponification reaction using a base like sodium hydroxide.

Materials:

  • Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate from Part B

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or meter

Procedure:

  • Suspend the ethyl ester (5 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add 10% aqueous NaOH solution (10 mL) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Derivatization: N-Alkylation

For drug development, further derivatization, particularly at the N1 position of the indazole ring, is often required. A regioselective alkylation can be achieved using a suitable base and alkylating agent.[8][9]

Procedure Outline:

  • Dissolve the 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in a suitable aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C to deprotonate the indazole nitrogen.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) and allow the reaction to warm to room temperature.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps.

StepKey ReagentsSolventTemperature (°C)TimeTypical Yield
A: Enaminone Formation α-Tetralone, DMF-DMADMF-DMA80-904-6 h>90% (crude)
B: Cyclization (Microwave) Enaminone, Ethyl carbazatePEG-40012010-15 min80-90%
C: Hydrolysis Ethyl ester, NaOHEthanol/WaterReflux2-3 h>95%

Mechanistic Insight

The core of this synthesis is the Knorr-type cyclization. The mechanism can be depicted as follows:

Knorr_Mechanism Enaminone Enaminone Intermediate Addition Nucleophilic Addition Enaminone->Addition Hydrazine Ethyl Carbazate (H2N-NH-COOEt) Hydrazine->Addition Intermediate_1 Addition Intermediate Addition->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Cyclized Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product Indazole Ethyl Ester Dehydration->Product caption Simplified mechanism of the Knorr-type cyclization to form the indazole ring.

Caption: Simplified mechanism of the Knorr-type cyclization to form the indazole ring.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the β-carbon of the enaminone.

  • Intermediate Formation: An open-chain intermediate is formed.

  • Cyclization: The second nitrogen of the hydrazine attacks the carbonyl carbon, leading to a five-membered ring.

  • Dehydration: Elimination of a water molecule results in the formation of the aromatic pyrazole ring of the indazole system.

Conclusion

This application note provides a comprehensive and modern protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid and its derivatives. By employing green chemistry principles such as the use of a recyclable solvent and microwave-assisted synthesis, this method is not only efficient but also environmentally friendly. The detailed, step-by-step procedure, coupled with mechanistic insights, offers researchers a reliable and scalable route to this important class of pharmacologically active molecules.

References

  • Reddy, et al. A simple, rapid and conceptually new efficient protocol for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole derivatives from novel enaminones prepared via Blaise reaction under catalyst free conditions is reported involving polyethylene glycol (PEG‐400) as an efficient recyclable medium without using any organic co‐solvent or additive by Microwave...
  • Murugavel, S. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Anonymous. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • Sivaprasad, G. et al. Selective synthesis of some 4,5-dihydro-2H-benzo[g]indazoles and 8,9-dihydro-2H-benzo[e]indazoles via the vilsmeier-haack reaction under thermal and microwave assisted conditions. Journal of Heterocyclic Chemistry. 2006;43(2):389-394.
  • Anonymous.
  • Anonymous. INDAZOLE. Organic Syntheses.
  • Anonymous. Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • Anonymous. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
  • Anonymous. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Anonymous. 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid. Crysdot.
  • Anonymous. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Semantic Scholar.
  • Anonymous. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Safarova, A.Sh. SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-BENZO[G]INDOL. CHEMICAL PROBLEMS.
  • Anonymous. Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Anonymous. Knorr pyrrole synthesis. Wikipedia.
  • Anonymous. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Anonymous. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Anonymous. Pyrrole synthesis. Organic Chemistry Portal.
  • Anonymous. Paal–Knorr synthesis. Wikipedia.
  • Darakshan, et al. Multicomponent synthesis of 3-(1H-indol-3-yl)
  • Anonymous. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central.
  • Ziarani, G. M. et al. The Molecular Diversity Scope of Meldrum's Acid in Multicomponent Reactions.
  • Badiadka Narayana, M. S. et al. Synthesis of new indazole derivatives as potential antioxidant agents.

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Application

Application Notes & Protocols: Synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Introduction: The Significance of the Benzo[g]indazole Scaffold The 4,5-dihydro-1H-benzo[g]indazole moiety represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, tricyclic structure serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[g]indazole Scaffold

The 4,5-dihydro-1H-benzo[g]indazole moiety represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, tricyclic structure serves as a versatile building block for the development of novel therapeutic agents. The presence of a carboxylic acid at the 3-position provides a critical handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed guide to the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, a key intermediate for advanced pharmaceutical research. While sometimes associated with the synthesis of complex molecules like Ramatroban, its utility is broad, extending to various areas of drug development.[][2][3]

Synthetic Strategy: The Knorr Pyrazole Synthesis Approach

The most robust and widely adopted method for constructing the pyrazole ring system is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][5] For the synthesis of our target molecule, this strategy is adapted by utilizing a cyclic β-keto ester, specifically ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate , which contains the requisite carbon framework of the final product.

The overall synthetic pathway can be dissected into two primary stages:

  • Cyclocondensation: Reaction of the β-keto ester with hydrazine hydrate to form the ethyl ester of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

  • Saponification: Hydrolysis of the intermediate ethyl ester to yield the final carboxylic acid product.

This approach is advantageous due to the commercial availability of the starting materials, the reliability of the reaction, and the straightforward nature of the workup and purification procedures.

Reaction Mechanism

The formation of the benzo[g]indazole ring proceeds through a well-established mechanism:

  • Hydrazone Formation: The more reactive ketone carbonyl of the β-keto ester is attacked by a nitrogen atom of hydrazine, forming a hydrazone intermediate after dehydration.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the ester carbonyl.

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water and ethanol to yield the stable, aromatic pyrazole ring system.

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 Part 1: Cyclocondensation cluster_1 Part 2: Hydrolysis Start Ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate + Hydrazine (H2N-NH2) Hydrazone Hydrazone Intermediate Start->Hydrazone 1. Nucleophilic Attack 2. Dehydration Cyclic_Intermediate Cyclic Hemiaminal-like Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Ester_Product Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate Cyclic_Intermediate->Ester_Product Dehydration & Tautomerization Saponification Saponification (e.g., NaOH, H2O/EtOH) Ester_Product->Saponification Final_Acid 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic Acid Saponification->Final_Acid G Start Reactants: - β-Keto Ester - Hydrazine Hydrate - Solvent (EtOH) Reaction Cyclocondensation: Reflux for 4-8h Start->Reaction Workup1 Precipitation & Filtration Reaction->Workup1 Intermediate Crude Ethyl Ester Workup1->Intermediate Saponification Hydrolysis: NaOH, EtOH/H2O, Reflux Intermediate->Saponification Workup2 Acidification (HCl) & Filtration Saponification->Workup2 Final Final Product: 4,5-dihydro-1H-benzo[g]indazole- 3-carboxylic acid Workup2->Final Analysis Characterization: NMR, MS, MP Final->Analysis

Sources

Method

derivatization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid for bioassays

Application Note & Protocols Topic: Derivatization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic Acid for Bioassays Audience: Researchers, scientists, and drug development professionals. Abstract The 4,5-dihydro-1H-ben...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic Acid for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4,5-dihydro-1H-benzo[g]indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle for the generation of diverse chemical libraries. This guide provides a detailed framework for the strategic derivatization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid into amides and esters. It outlines the rationale behind these modifications, provides robust, step-by-step protocols for synthesis and characterization, and details a standard protocol for preliminary biological screening using an in vitro cell viability assay.

Introduction: The Strategic Value of the Benzo[g]indazole Scaffold

The indazole nucleus is a core component of numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse substitution patterns that can modulate its physicochemical and pharmacological properties. The partially saturated benzo[g]indazole variant, 4,5-dihydro-1H-benzo[g]indazole, offers a three-dimensional structure that can be advantageous for fitting into specific protein binding pockets.

The C3-carboxylic acid group is a particularly valuable feature for several reasons:

  • Synthetic Tractability: It provides a reactive site for well-established chemical transformations, most notably amide and ester formation.[4]

  • Modulation of Physicochemical Properties: Conversion of the polar, acidic carboxylic acid into less polar amides or esters can significantly impact a molecule's solubility, lipophilicity (LogP), and ability to cross cellular membranes.

  • Introduction of New Pharmacophoric Features: Derivatization allows for the introduction of a wide array of functional groups. These new groups can form additional hydrogen bonds, engage in hydrophobic interactions, or occupy previously unfilled regions of a biological target's active site, thereby influencing binding affinity and selectivity. Structure-activity relationship (SAR) studies on related indazole-3-carboxamides have shown that the nature of the amide substituent profoundly affects biological activity.[5][6][7]

This application note will focus on the most common and impactful derivatization strategies—amidation and esterification—to generate compound libraries for subsequent biological evaluation.

Derivatization Strategies and Rationale

The primary goal of derivatization is to explore the chemical space around the core scaffold to identify compounds with improved potency, selectivity, or drug-like properties.

Amide Synthesis: Building Diversity and Enhancing Interactions

Converting the carboxylic acid to an amide is arguably the most powerful strategy for this scaffold. The resulting carboxamide group is a key feature in many active pharmaceutical ingredients.

  • Causality: The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[8] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent, which forms a highly reactive intermediate that is readily attacked by the amine nucleophile.[4]

  • Why Choose Amidation?

    • Metabolic Stability: Amide bonds are generally more resistant to hydrolysis by metabolic enzymes compared to esters.

    • Hydrogen Bonding: The N-H of a secondary amide is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. Introducing these functionalities can lead to new, favorable interactions with a biological target.

    • Vast Chemical Space: The commercial availability of tens of thousands of primary and secondary amines allows for the creation of immense and diverse compound libraries from a single carboxylic acid starting material.

Ester Synthesis: Probing Lipophilicity

Esterification offers a complementary approach to amidation.

  • Why Choose Esterification?

    • Modulating Lipophilicity: Esters are generally more lipophilic than their parent carboxylic acids, which can enhance cell permeability.

    • Prodrug Strategies: Esters can be designed as prodrugs that are stable until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

    • Simpler SAR: Esterification provides a more constrained set of derivatives (compared to the vast number of available amines), which can be useful for initial probing of how steric bulk and lipophilicity in a specific vector affect activity.

Synthetic Protocols and Workflows

The following protocols are designed to be robust and reproducible. They include checkpoints for quality control to ensure the integrity of the synthesized compounds.

General Workflow for Derivatization

The overall process can be visualized as a branched pathway starting from the core acid.

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis A 4,5-dihydro-1H-benzo[g]indazole- 3-carboxylic Acid (Starting Material) B Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) A->B E Acid-Catalyzed Esterification (R-OH, H+) A->E C Amine Coupling (R-NH2) B->C Reactive Intermediate D Amide Derivatives Library (-CONH-R) C->D F Ester Derivatives Library (-COO-R) E->F

Caption: General derivatization workflow.

Protocol 3.2: General Procedure for Amide Synthesis via HATU Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Materials:

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition is crucial; the base is typically added last.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes residual DMF, unreacted amine, and other water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation Step): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization (Self-Validation Step): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by LC-MS before submission to bioassays.

Protocol 3.3: General Procedure for Fischer Esterification

This classic method is suitable for generating simple alkyl esters.

Materials:

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol), used as solvent (large excess)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Suspend the 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in the desired alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.

  • Heating: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the acidic catalyst.

    • Wash further with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization as needed.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Bioassay Implementation: Initial Anticancer Screening

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A common and effective starting point for anticancer drug discovery is a cell viability assay.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Conceptual Bioassay Workflow

G A Prepare Stock Solutions of Derivatives in DMSO D Treat Cells with Serial Dilutions of Compounds (plus controls) A->D B Seed Cancer Cell Line in 96-well Plates C Incubate Cells (24h to allow attachment) B->C C->D E Incubate Cells with Compounds (e.g., 48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) (Formation of formazan crystals) F->G H Solubilize Formazan Crystals (Add Solubilization Buffer/DMSO) G->H I Read Absorbance (e.g., at 570 nm) H->I J Data Analysis (Calculate % Viability, IC50) I->J

Caption: Workflow for an MTT-based cell viability assay.

Protocol 4.1: In Vitro Cell Viability (MTT) Assay

This protocol provides a general method for screening the synthesized derivatives against a human cancer cell line (e.g., HeLa, A549, MCF-7).

Materials:

  • Human cancer cell line of choice

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium from the 10 mM DMSO stock. A typical final concentration range for screening is 0.1 to 100 µM.

    • Include "vehicle control" wells containing only the medium with the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells with only medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions.

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition (Self-Validation Step):

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

    • Plot the % viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ (half-maximal inhibitory concentration) for each derivative.

Data Interpretation and Case Study

The data generated from the synthesis and bioassays should be compiled to guide the next steps in the drug discovery process.

Table 1: Hypothetical Synthesis and Bioactivity Data

Compound IDR Group (for Amide)Yield (%)Purity (%)IC₅₀ vs. HeLa (µM)
Acid-01 (Starting Material)->98>100
Amide-01 Benzyl78>9915.2
Amide-02 4-Fluorobenzyl81>998.5
Amide-03 Cyclohexyl65>9825.1
Amide-04 Morpholin-4-yl72>9845.6

Interpretation:

  • Derivatization was successful: Both amide and ester formation (data not shown) successfully converted the inactive starting acid into biologically active compounds.

  • Initial SAR Insights:

    • The introduction of an aromatic ring (Amide-01) appears beneficial for activity compared to an aliphatic ring (Amide-03).

    • Adding an electron-withdrawing group (fluorine) to the benzyl ring (Amide-02) further improved potency, suggesting this region of the molecule might be interacting with a specific pocket on the target.

    • The more polar morpholine amide (Amide-04) was less active, suggesting that either lipophilicity or a specific steric profile is important.

Next Steps: Based on these hypothetical results, a medicinal chemist would prioritize synthesizing more derivatives with substituted benzylamines to further probe the electronic and steric requirements for optimal activity.

References

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Feoktistova, M., et al. (2016). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Scientific Reports, 6, 23903. [Link]

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 931-935. [Link]

  • Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Bioassays for anticancer activities. PubMed. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Di Martino, R. M. C., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs, 18(12), 604. [Link]

  • Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. [Link]

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Application

The Versatile Scaffold: A Guide to the Application of Benzo[g]indazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzo[g]indazole core, a fused heterocyclic system of benzene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[g]indazole core, a fused heterocyclic system of benzene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a fertile ground for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of benzo[g]indazole derivatives in drug discovery, with a focus on their role as kinase inhibitors and anticancer agents. We will delve into the synthetic strategies, detailed protocols for biological evaluation, and the underlying mechanisms of action that make this class of compounds a compelling area of research.

The Benzo[g]indazole Scaffold: A Gateway to Potent Kinase Inhibition

Kinases, a class of enzymes that catalyze the transfer of phosphate groups to proteins, play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Benzo[g]indazole derivatives have proven to be particularly effective as kinase inhibitors, with several compounds demonstrating high potency and selectivity against various members of the kinome.[1][2]

Targeting Key Oncogenic Kinases

The versatility of the benzo[g]indazole scaffold allows for its modification to target a wide range of kinases implicated in cancer progression.

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Benzo[g]indazole derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic properties in both in vitro and in vivo models.[4] One such derivative, compound 30 , exhibited an impressive IC50 of 1.24 nM against VEGFR-2 and suppressed tumor angiogenesis in a zebrafish model.[4]

  • Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer. Benzo[g]indazole-based compounds have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition.[5]

  • EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers. Dual inhibition of both EGFR and HER2 is a validated strategy for cancer treatment.[6][7]

  • c-Jun N-terminal Kinase (JNK): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which many benzo[g]indazole derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation of downstream target proteins. This disruption of signaling cascades can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Signaling Pathway of Benzo[g]indazole Derivatives as Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK/ERK) RTK->Kinase_Cascade Benzo_g_indazole Benzo[g]indazole Derivative Benzo_g_indazole->RTK Inhibits Benzo_g_indazole->Kinase_Cascade Inhibits ATP ATP ATP->Kinase_Cascade ADP ADP Kinase_Cascade->ADP Apoptosis_Proteins Apoptosis Regulatory Proteins Kinase_Cascade->Apoptosis_Proteins Regulates Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Kinase_Cascade->Cell_Cycle_Proteins Regulates Transcription Gene Transcription Apoptosis_Proteins->Transcription Cell_Cycle_Proteins->Transcription Cell_Response Cell Cycle Arrest Apoptosis Inhibition of Angiogenesis Transcription->Cell_Response Leads to

Caption: General signaling pathway of benzo[g]indazole derivatives as kinase inhibitors.

Synthetic Strategies for Building the Benzo[g]indazole Core

The synthesis of benzo[g]indazole derivatives can be achieved through various synthetic routes, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Knorr Pyrazole Synthesis and Related Cyclizations

A common and versatile method for constructing the pyrazole ring of the benzo[g]indazole system is the Knorr pyrazole synthesis. This reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8] Variations of this method, such as the reaction of arylhydrazones with bisulfite adducts of aromatic aldehydes, have also been successfully employed.[9][10]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including indazoles.[5][11] This technique offers a greener and more efficient alternative to conventional heating methods.

Multi-Component Reactions

One-pot, multi-component reactions provide an efficient and atom-economical approach to complex molecules. The synthesis of 1,3-diaryl-1H-benzo[g]indazoles has been achieved through a three-step route involving an aldol condensation, a Knorr pyrazole synthesis, and an oxidative cleavage annulation.[12]

Biological Evaluation: A Step-by-Step Guide to Key Protocols

The biological evaluation of novel benzo[g]indazole derivatives is a critical step in the drug discovery process. A battery of in vitro and in vivo assays is employed to assess their anticancer activity and elucidate their mechanism of action.

In Vitro Antiproliferative Activity

MTT/MTS Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A-549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzo[g]indazole derivative for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the benzo[g]indazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[13]

Western Blot Analysis of Apoptotic Markers: To further confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting. A significant increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2, are indicative of apoptosis.[3]

Cell Cycle Analysis

Propidium Iodide Staining: Flow cytometry analysis of PI-stained cells allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the benzo[g]indazole derivative and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.[13]

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[14][15]

Inhibition of Cell Migration and Invasion

Wound Healing (Scratch) Assay: This assay assesses the ability of a compound to inhibit the collective migration of cells.

Protocol: Wound Healing Assay

  • Create a Monolayer: Grow cells to confluence in a culture plate.

  • Create a "Wound": Create a scratch or cell-free area in the monolayer using a pipette tip.

  • Treatment and Imaging: Treat the cells with the benzo[g]indazole derivative and capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.

Transwell Invasion Assay (Boyden Chamber Assay): This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the process of metastasis.

Protocol: Transwell Invasion Assay

  • Coat Inserts: Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

  • Add Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add the benzo[g]indazole derivative to the upper chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Remove non-invading cells from the upper surface, and stain and count the invading cells on the lower surface of the membrane.

In Vitro Kinase Inhibition Assays

To determine the direct inhibitory activity of benzo[g]indazole derivatives against specific kinases, in vitro kinase assays are performed. These assays typically involve incubating the recombinant kinase with a substrate, ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory potency of the compound (IC50 value). Various detection methods can be used, including radiometric assays, fluorescence-based assays, and luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[9]

Experimental Workflow for Biological Evaluation of Benzo[g]indazole Derivatives

G Start Synthesized Benzo[g]indazole Derivatives MTT MTT/MTS Assay (Antiproliferative Activity) Start->MTT Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Migration Wound Healing & Transwell Invasion Assays MTT->Migration Kinase In Vitro Kinase Inhibition Assays MTT->Kinase SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR CellCycle->SAR Migration->SAR Kinase->SAR Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Xenograft Models) Lead->InVivo

Caption: A typical workflow for the biological evaluation of benzo[g]indazole derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the benzo[g]indazole scaffold allows for the exploration of SAR, providing valuable insights for lead optimization. The nature and position of substituents on the benzo[g]indazole core can significantly impact the potency, selectivity, and pharmacokinetic properties of the compounds.[16] For example, in a series of indazole amide-based ERK1/2 inhibitors, the optimization of substituents led to compounds with potent enzymatic and cellular activity.[16]

Table 1: Representative Anticancer Activity of Benzo[g]indazole and Related Indazole Derivatives

Compound IDTarget(s)Cell LineIC50 (µM)Reference
W24 PI3K/Akt/mTORHT-290.43[17]
MCF-73.88[17]
A-5491.96[17]
HepG22.54[17]
Compound 2f Multi-target4T10.23[18]
HepG20.80[18]
MCF-70.34[18]
Compound 6f EGFR, CDK2, c-MetA-549, MCF-7, Panc-1, HT-290.77 (average GI50)[19]
Compound 6i EGFR, CDK2, c-MetA-549, MCF-7, Panc-1, HT-290.86 (average GI50)[19]
Compound 30 VEGFR-2-0.00124 (1.24 nM)[4]

Future Directions and Conclusion

Benzo[g]indazole derivatives represent a highly promising class of compounds in the field of drug discovery. Their versatility as a scaffold for kinase inhibition, coupled with their demonstrated anticancer activity, makes them a focal point for ongoing research. Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic index.

  • Overcoming Drug Resistance: Developing benzo[g]indazole-based compounds that are effective against drug-resistant cancer cell lines.

  • Exploring New Therapeutic Areas: Investigating the potential of benzo[g]indazole derivatives in other therapeutic areas, such as inflammatory and neurodegenerative diseases.

  • Advanced Drug Delivery: Formulating benzo[g]indazole derivatives into novel drug delivery systems to improve their bioavailability and targeted delivery.

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Method

Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the scale-up synthesis of 4,5-dihydro-1H-benzo[g]indaz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. Moving from bench-scale synthesis to pilot or industrial production presents numerous challenges, including thermal management, mass transfer limitations, and ensuring consistent product quality. These application notes offer a robust, two-step synthetic pathway, detailing both laboratory-scale execution and critical considerations for successful scale-up. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each operational choice, process safety, and analytical controls to ensure a reliable and reproducible manufacturing process.

Introduction and Scientific Rationale

The indazole core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The specific target molecule, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, holds promise as an intermediate for novel pharmaceuticals due to its rigid, tricyclic structure and the presence of a carboxylic acid handle for further functionalization.

The synthetic strategy outlined is based on a robust and well-established chemical transformation: the cyclocondensation of a β-ketoester with hydrazine to form the pyrazole ring of the indazole system. This approach was selected for its high efficiency, atom economy, and the commercial availability of the required starting materials. The chosen precursor, ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, provides the necessary carbon framework for the benzo-fused ring system.

The subsequent saponification of the resulting ethyl ester is a straightforward hydrolysis reaction to yield the final carboxylic acid. While seemingly simple, this step requires careful control of pH and temperature on a large scale to ensure complete conversion and prevent impurity formation.

The Synthetic Pathway

The synthesis is a two-step process, beginning with the formation of the indazole ester, followed by hydrolysis to the final product.

Synthetic_Pathway start_material Ethyl 2-oxo-1,2,3,4- tetrahydronaphthalene-1-carboxylate intermediate Ethyl 4,5-dihydro-1H-benzo[g]indazole- 3-carboxylate start_material->intermediate Hydrazine Hydrate, Ethanol, Reflux (Cyclocondensation) final_product 4,5-Dihydro-1H-benzo[g]indazole- 3-carboxylic acid intermediate->final_product 1. NaOH, Ethanol/Water 2. HCl (aq) (Saponification)

Caption: Overall synthetic route for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Reaction Mechanism

The formation of the indazole ring proceeds via an initial reaction between the hydrazine and the ketone of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol and tautomerization yields the aromatic indazole ring system. The Fischer indole synthesis provides a foundational understanding of such cyclization reactions.[1][2]

Laboratory-Scale Synthesis Protocol (50 g Scale)

This protocol provides a baseline for producing a significant quantity of the target molecule in a standard laboratory setting.

Step 1: Synthesis of Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate
  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (109.1 g, 0.5 mol).

  • Solvent Addition: Add 500 mL of absolute ethanol to the flask and stir to dissolve the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (27.5 g, 0.55 mol, 1.1 eq.) to the stirred solution at room temperature. The addition should be done over 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to about 200 mL using a rotary evaporator.

    • Slowly add 400 mL of cold water to the concentrated mixture with stirring. A precipitate will form.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 100 mL), and then with a small amount of cold ethanol (50 mL).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected yield: 95-105 g (83-92%); Purity (by HPLC): >98%.

Step 2: Saponification to 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic Acid
  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add the ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate (91.3 g, 0.4 mol) from the previous step.

  • Solvent and Base Addition: Add a mixture of 400 mL of ethanol and 400 mL of water. Stir to form a suspension. Add sodium hydroxide pellets (24 g, 0.6 mol, 1.5 eq.) to the mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir for 2-3 hours. The reaction mixture should become a clear solution as the reaction progresses. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any particulates.

    • Transfer the filtrate to a 2 L beaker and place it in an ice bath.

    • Slowly add concentrated hydrochloric acid (~50 mL) with vigorous stirring until the pH of the solution is between 2 and 3. A thick precipitate will form.

    • Stir the slurry in the ice bath for 1 hour.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected yield: 78-83 g (91-97%); Purity (by HPLC): >99%.

Scale-Up Protocol and Considerations (5 kg Scale)

Scaling up this synthesis requires careful attention to process engineering and safety. The following protocol is designed for a 50 L glass-lined reactor.

Reagent and Solvent Quantities for Scale-Up
Compound Step 1 (Cyclocondensation) Step 2 (Saponification)
Ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate5.45 kg (25.0 mol)-
Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate-5.0 kg (21.9 mol)
Hydrazine Hydrate1.38 kg (27.5 mol)-
Sodium Hydroxide-1.31 kg (32.8 mol)
Ethanol25 L22 L
Water-22 L for reaction, ~50 L for washes
Concentrated HCl-~2.7 L for acidification
Scale-Up Workflow

Scale_Up_Workflow cluster_prep Preparation cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification cluster_final Final Processing reactor_prep Reactor Cleaning and Inerting (Nitrogen Purge) raw_material Raw Material Staging and QC reactor_prep->raw_material charge_sm1 Charge Ketoester and Ethanol raw_material->charge_sm1 add_hydrazine Controlled Addition of Hydrazine Hydrate charge_sm1->add_hydrazine reflux1 Heat to Reflux and Hold (4-6 hours) add_hydrazine->reflux1 monitor1 In-Process Control (IPC) (HPLC for completion) reflux1->monitor1 cool_down1 Cool to 20-25°C monitor1->cool_down1 concentrate Solvent Swap/Concentration (if necessary) cool_down1->concentrate precipitate Precipitation with Water concentrate->precipitate isolate1 Isolate Intermediate (Centrifuge/Filter Dryer) precipitate->isolate1 dry1 Dry Intermediate isolate1->dry1 charge_intermediate Charge Intermediate, Ethanol, Water, NaOH dry1->charge_intermediate reflux2 Heat to 70-80°C and Hold (2-3 hours) charge_intermediate->reflux2 monitor2 IPC (HPLC for completion) reflux2->monitor2 cool_down2 Cool to 10-15°C monitor2->cool_down2 acidify Controlled Acidification (pH 2-3) cool_down2->acidify isolate2 Isolate Final Product (Centrifuge/Filter Dryer) acidify->isolate2 wash Wash with Purified Water isolate2->wash dry2 Dry Final Product wash->dry2 qc_release Final QC Testing and Release dry2->qc_release packaging Packaging and Labeling qc_release->packaging

Caption: Detailed workflow for the scale-up synthesis process.

Critical Scale-Up Considerations and Justifications
  • Heat Transfer: The cyclocondensation reaction is exothermic upon initial mixing of hydrazine hydrate. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Action: Use a jacketed reactor with a reliable cooling system. Add the hydrazine hydrate subsurface and at a controlled rate to manage the exotherm. Monitor the internal temperature closely.

  • Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

    • Action: Use a reactor with appropriate agitation (e.g., a pitched-blade turbine impeller) to ensure homogeneity. The saponification step, which involves solid-liquid phases, requires efficient stirring to ensure the base reacts completely.

  • Safety with Hydrazine: Hydrazine hydrate is toxic and corrosive.

    • Action: Handle hydrazine in a closed system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Ensure adequate ventilation and have an emergency shower and eyewash station readily available.

  • Acidification Control: The precipitation of the final product during acidification is a critical step. Uncontrolled addition of acid can lead to a rapid exotherm and the formation of an unmanageable, thick slurry.

    • Action: Cool the reaction mixture to 10-15 °C before acidification. Add the hydrochloric acid slowly and subsurface with vigorous stirring to control the exotherm and ensure uniform particle size of the precipitate, which aids in filtration and washing.

  • Product Isolation and Drying: On a large scale, filtration and drying can be bottlenecks.

    • Action: Use a centrifuge or a filter dryer for efficient solid-liquid separation and washing. Drying in a temperature-controlled vacuum dryer is crucial to remove residual solvents and water without degrading the product.

Process Analytical Technology (PAT)

To ensure consistency and quality, the following analytical checks are recommended:

Analysis Stage Method Purpose
Starting Material QCBefore ReactionHPLC, NMR, CoAConfirm identity and purity of ketoester.
IPC Step 1During CyclocondensationHPLCMonitor disappearance of starting material.
IPC Step 2During SaponificationHPLCMonitor disappearance of intermediate ester.
pH CheckDuring AcidificationpH MeterEnsure complete protonation and precipitation.
Final Product QCAfter DryingHPLC, ¹H NMR, ¹³C NMR, Mass Spec, Karl FischerConfirm identity, purity, impurity profile, and water content.

Final Product Specifications

Parameter Specification
AppearanceOff-white to pale yellow solid
IdentityConforms to ¹H NMR and Mass Spec
Purity (HPLC)≥ 99.0%
Any Single Impurity≤ 0.1%
Water Content (Karl Fischer)≤ 0.5%
Residual SolventsConforms to ICH guidelines

Process Safety Management

A thorough risk assessment should be conducted before commencing any scale-up operation.

Safety_Logic start Start Scale-Up Process hazard_id Hazard Identification (Hydrazine, HCl, Exotherms) start->hazard_id risk_assess Risk Assessment (Likelihood vs. Severity) hazard_id->risk_assess control_measures Implement Control Measures risk_assess->control_measures ppe Personal Protective Equipment (PPE) control_measures->ppe eng_controls Engineering Controls (Closed System, Ventilation, Jacketed Reactor) control_measures->eng_controls admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls monitoring Monitor Process Parameters (Temp, Pressure, Addition Rate) control_measures->monitoring deviation Deviation from Normal? monitoring->deviation emergency_proc Activate Emergency Procedures (Quench, Evacuate) deviation->emergency_proc Yes continue_op Continue Operation deviation->continue_op No

Sources

Application

Application Note: Strategies for the Functionalization of the Carboxylic Acid Moiety in 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Introduction The indazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][2] The 4,5-dihydro-1H-benzo[g]indazole core, in particular, represents a key structure in the development of novel therapeutics.[1][3] The carboxylic acid at the 3-position of this molecule is a critical synthetic handle, offering a versatile point for derivatization to modulate pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, with a primary focus on the formation of amides and esters.

Strategic Considerations for Functionalization

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by an amine or alcohol. This is typically achieved using coupling reagents.

Key Considerations:

  • Choice of Coupling Reagent: The selection depends on the reactivity of the coupling partners (amine/alcohol), steric hindrance, and the desired reaction conditions (e.g., temperature, solvent).

  • Side Reactions: For chiral substrates, racemization is a significant concern. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress this side reaction.[5][6][7]

  • Workup and Purification: The choice of reagents can impact the ease of purification. For instance, the urea byproduct of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, simplifying its removal, whereas the byproduct of N,N'-dicyclohexylcarbodiimide (DCC) is not.[6][7]

Core Functionalization Pathways

The primary routes for derivatizing the carboxylic acid group involve its conversion into amides and esters. These transformations are fundamental in drug discovery for creating compound libraries and for prodrug strategies.

Figure 1. Key functionalization pathways for the carboxylic acid group.

Part 1: Amide Bond Formation Protocols

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.[8] Carbodiimide and uronium/phosphonium-based reagents are the most common activators.

Mechanism Overview: Carboxylic Acid Activation

The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Additives like HOBt or HOAt intercept the initial active intermediate to form a more stable active ester, which reduces side reactions and racemization.[9][10]

Figure 2. Generalized mechanism for amide coupling reactions.

Protocol 1.1: Standard Amide Coupling using EDC/HOBt

This is a widely used, cost-effective method suitable for many applications. EDC activates the carboxylic acid, and HOBt is added to improve efficiency and suppress racemization.[6][7][10]

Materials:

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

Procedure:

  • To a solution of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[11]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).[11]

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water or ice-cold water and extract with EtOAc (3x).[11]

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/EtOAc or DCM/MeOH gradient) to yield the desired amide.

Protocol 1.2: High-Efficiency Amide Coupling using HATU

HATU is a third-generation uronium-based coupling reagent that is often superior for coupling sterically hindered substrates or less nucleophilic amines.[5][12] It is based on HOAt, which provides faster reaction rates and lower racemization compared to HOBt-based reagents.[13]

Materials:

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Amine of choice

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), 1N HCl (aq.), Saturated aq. NaHCO₃, Brine

Procedure:

  • In a reaction vessel, dissolve the 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[8]

  • Add DIPEA (2.5 equiv) to the mixture and stir for 5-10 minutes. The base deprotonates the carboxylic acid, allowing it to react with HATU to form the active ester.[14][15]

  • Add the amine (1.1 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer sequentially with 1N HCl (aq.), saturated aq. NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure amide product.

Troubleshooting Amide Coupling Reactions
Problem Potential Cause Suggested Solution
Low Yield / No Reaction Insufficient activation; Inactive reagents; Steric hindrance.Switch to a more powerful coupling reagent like HATU.[5][13] Ensure reagents are anhydrous. Increase reaction temperature or time.
Starting Material Recovered Amine is not nucleophilic enough (e.g., anilines).Use HATU.[9] Consider adding a catalyst like DMAP (use with caution to avoid racemization).
N-acylurea byproduct (With carbodiimides) The O-acylisourea intermediate rearranged before amine attack.Ensure HOBt or HOAt is used as an additive.[6] Perform the reaction at a lower temperature (0 °C to RT).[6]
Epimerization/Racemization (For chiral substrates) Base is too strong or reaction temperature is too high.Use a non-nucleophilic base like DIPEA instead of TEA. Use an additive like HOBt or, preferably, HOAt.[5]

Part 2: Ester Formation Protocols

Esterification is another key transformation, often used to create prodrugs or to modify the solubility and metabolic stability of a lead compound.

Protocol 2.1: Acid-Catalyzed (Fischer) Esterification

This classic method is effective for simple, robust substrates and primary or secondary alcohols. It involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.

Materials:

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Alcohol of choice (e.g., Methanol, Ethanol), used as solvent

  • Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid[16]

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc), Brine

Procedure:

  • Suspend 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol).[16]

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 equiv).

  • Heat the mixture to reflux and stir for 5-24 hours, monitoring the reaction by TLC or LC-MS.[16]

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and carefully neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired ester.

Protocol 2.2: Esterification via Alkylation of the Carboxylate

This is a milder, two-step procedure that avoids strongly acidic conditions, making it suitable for more sensitive substrates. The carboxylic acid is first deprotonated with a base to form the carboxylate salt, which is then alkylated with an electrophile.

Materials:

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Alkyl halide (e.g., Methyl iodide, Ethyl bromide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous DMF or Acetone

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • Dissolve the 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add a base such as K₂CO₃ (1.5-2.0 equiv). Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Dilute the reaction mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to obtain the final ester product.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020). Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. - ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • benzo[e]indazoles via the vilsmeier-haack reaction under thermal and microwave assisted conditions - OUCI. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (2023). Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Functionalization of 4,5-Dihydrobenzo[g]indazoles Using Magnesium or Zinc-Heterocyclic Intermediates | Request PDF - ResearchGate. (2010). Available at: [Link]

  • 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid - Heterocyclic Compounds - Crysdot. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid

Welcome to the technical support center for the synthesis and optimization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this valuable heterocyclic building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and maximize your reaction yields.

Section 1: Understanding the Core Synthesis

Q1: What is the principal synthetic strategy for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid and what is the underlying mechanism?

A1: The most prevalent and adaptable method for constructing the 4,5-dihydro-1H-benzo[g]indazole core is a cyclocondensation reaction, which is mechanistically analogous to the well-established Fischer Indole Synthesis.[1][2] The typical pathway involves the reaction of a β-ketoester derived from α-tetralone (1-(3,4-dihydronaphthalen-1(2H)-yl)ethan-1-one skeleton) with hydrazine or a hydrazine derivative.

The reaction proceeds through several key mechanistic steps:

  • Hydrazone Formation: The initial step is the condensation of the ketone on the α-tetralone derivative with hydrazine to form a hydrazone intermediate.

  • Tautomerization: The hydrazone then tautomerizes to its more reactive ene-hydrazine isomer. This step is often the precursor to the key bond-forming event.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes an intramolecular[3][3]-sigmatropic rearrangement. This is the critical carbon-carbon bond-forming step that establishes the core bicyclic system of the final product.[4]

  • Cyclization and Aromatization: The intermediate from the rearrangement cyclizes and subsequently loses a molecule of ammonia (or an amine derivative) to form the stable, aromatic pyrazole ring fused to the dihydro-naphthalene system.[2]

This sequence provides a robust route to the desired scaffold. However, each step presents potential pitfalls that can lead to reduced yields, which we will address in the troubleshooting section.

Reaction_Mechanism Start α-Tetralone Derivative + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization (Acid-catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate EneHydrazine->Rearrangement Key C-C Bond Formation Cyclized Cyclized Intermediate Rearrangement->Cyclized Aromatizing Cyclization Product 4,5-dihydro-1H-benzo[g]indazole -3-carboxylic acid Cyclized->Product Elimination (-NH₃)

Caption: General mechanism for benzo[g]indazole synthesis.

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. The advice provided is based on both established chemical principles and practical laboratory experience.

Low or No Product Yield
Q2: My reaction yield is extremely low, or I am only recovering my starting materials. What are the most probable causes?

A2: This is a common and frustrating issue, often pointing to suboptimal reaction conditions or reactant instability. Here are the primary factors to investigate:

  • Inadequate Acid Catalysis: The key[3][3]-sigmatropic rearrangement is acid-catalyzed.[2] If the acid is too weak or used in insufficient quantity, the reaction may stall at the hydrazone stage.

    • Solution: Consider switching to a stronger acid catalyst. While Brønsted acids like HCl or H₂SO₄ are common, polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can be more effective at promoting the rearrangement, especially with less reactive substrates.[2][3] Start with catalytic amounts and incrementally increase, monitoring for product formation versus degradation.

  • Insufficient Temperature: The rearrangement step has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Refluxing in solvents like toluene or xylene is often necessary. However, be cautious, as excessive heat can promote side reactions.[3]

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: Ensure your starting materials are fully soluble at the reaction temperature. Protic solvents can sometimes interfere with the initial hydrazone formation. Aprotic solvents like toluene, DMSO, or greener alternatives like PEG-400 have been shown to be effective for indazole synthesis.[5][6]

Q3: I am observing significant formation of side products, resulting in a complex mixture and low yield of the desired acid. What are these side products and how can they be minimized?

A3: Side product formation is often the primary culprit for low yields. The most common competing pathway is N-N bond cleavage.

  • N-N Bond Cleavage: This is a major competing reaction, particularly with electron-rich hydrazine precursors or under harsh acidic conditions.[7] Instead of rearranging, the protonated ene-hydrazine intermediate fragments, leading to anilines and other degradation products.

    • Causality: Electron-donating groups on the aryl hydrazine moiety can over-stabilize the cationic intermediate formed during cleavage, making this pathway more favorable than the desired rearrangement.[7]

    • Solution: Employ milder reaction conditions. Use a weaker acid catalyst (e.g., acetic acid) or lower the reaction temperature. If the N-N cleavage is persistent, substrate modification may be necessary, though this is often a last resort.

  • Incomplete Cyclization/Aromatization: The reaction can sometimes stall after the rearrangement step, leaving the non-aromatic intermediate in the reaction mixture.

    • Solution: Ensure sufficient reaction time and temperature to drive the elimination of ammonia and subsequent aromatization to the stable indazole ring.

  • Dimerization/Polymerization: At high temperatures and strong acid concentrations, the starting materials or the product itself can degrade or polymerize.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Once the product is formed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.

Starting Materials and Purification
Q4: How critical is the purity of the starting β-ketoester and the hydrazine?

A4: Purity is paramount. Impurities in either starting material can inhibit the reaction or introduce unwanted side products that complicate purification.

  • β-Ketoester: Impurities from the synthesis of this precursor can interfere with hydrazone formation. Ensure it is fully purified, typically via column chromatography or recrystallization, before use.

  • Hydrazine: Hydrazine and its salts can degrade over time. Use a fresh bottle or purify stored material if its quality is suspect. Impurities can lead to a host of nitrogen-containing byproducts.

Q5: I suspect my intermediate hydrazone is unstable under the reaction conditions. What strategies can I employ?

A5: The instability of the hydrazone intermediate is a known issue.[3] Instead of isolating the hydrazone, forming it in situ is often the best strategy.

  • In Situ Formation: This involves adding the hydrazine and the β-ketoester directly to the acidic reaction medium. This allows the hydrazone to form and immediately proceed to the subsequent rearrangement and cyclization steps without being isolated, minimizing the opportunity for degradation.[1]

Q6: Purification of the final 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is proving difficult. What are the recommended methods?

A6: The carboxylic acid functionality provides a useful handle for purification.

  • Acid-Base Extraction: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). Your product should move into the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind. Re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product, which can then be collected by filtration.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[8]

  • Column Chromatography: If significant impurities remain, silica gel chromatography can be used. A solvent system containing a small amount of acetic acid (e.g., 0.5-1%) in a hexane/ethyl acetate gradient can help to ensure good peak shape and prevent streaking of the carboxylic acid on the silica.

Section 3: Systematic Optimization Strategies

Q7: How can I systematically optimize the reaction to maximize the yield of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid?

A7: A systematic approach is crucial for efficient optimization. Instead of random changes, vary one parameter at a time or use a Design of Experiments (DoE) approach to understand the interplay between different variables. The following workflow and table summarize the key parameters to investigate.

Optimization_Workflow Start Baseline Experiment (e.g., Acetic Acid, Toluene, 80°C) CheckYield Analyze Yield & Purity (TLC, LC-MS) Start->CheckYield OptimizeCatalyst Screen Acid Catalysts (PPA, ZnCl₂, p-TsOH) CheckYield->OptimizeCatalyst Low Conversion OptimizeTemp Vary Temperature (80°C -> 110°C -> 140°C) CheckYield->OptimizeTemp Low Conversion OptimizeSolvent Screen Solvents (Toluene, Xylene, DMSO, PEG-400) CheckYield->OptimizeSolvent Solubility Issues Final Optimized Conditions CheckYield->Final Yield > 85% Purity > 95% OptimizeCatalyst->CheckYield OptimizeTemp->CheckYield OptimizeSolvent->CheckYield

Caption: A workflow for systematic reaction optimization.

Table 1: Impact of Key Reaction Parameters on Yield and Purity
ParameterConditionExpected Effect on YieldPotential Negative ImpactRationale & Expert Insight
Acid Catalyst Weak (Acetic Acid)ModerateMay lead to incomplete conversion.A good starting point to avoid degradation.[3]
Strong (PPA, ZnCl₂)Potentially HighIncreased risk of N-N bond cleavage and charring.Necessary for less reactive substrates but requires careful temperature control.[2]
Temperature Low (60-80 °C)Low to ModerateVery slow reaction rate.Minimizes side reactions but may be impractical due to long reaction times.
High (110-140 °C)HighCan cause product degradation and polymerization.Often required to overcome the activation energy of the rearrangement step.[3]
Solvent Aprotic Non-Polar (Toluene)GoodMay have limited solubility for some starting materials.Standard choice, allows for azeotropic removal of water.
Aprotic Polar (DMSO)Potentially HighCan be difficult to remove during workup.Excellent solvating power can accelerate the reaction.
Green (PEG-400)Potentially HighRequires specific workup procedures.An environmentally benign option that can promote the reaction.[5]
Reaction Time Short (1-4 h)VariesMay result in incomplete reaction.Monitor by TLC/LC-MS to determine the point of maximum product formation.
Long (12-24 h)VariesCan lead to the degradation of the desired product.Avoid excessively long times, especially at high temperatures.

Section 4: Baseline Experimental Protocol

This protocol provides a robust starting point for your experiments. It should be adapted based on the troubleshooting and optimization guidance above.

Synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting β-ketoester (1.0 eq) derived from α-tetralone.

  • Solvent and Catalyst Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the ketoester). Begin stirring and add polyphosphoric acid (PPA) (0.5 eq).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS, checking for the disappearance of the starting material and the appearance of the product spot.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and water. A solid precipitate should form.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • Suspend the crude solid in ethyl acetate and transfer to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and collect the basic aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the product precipitates completely (pH ~2-3).

    • Collect the purified solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid as a solid.

References

  • ResearchGate. (n.d.). Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Indazole. Org. Synth. Coll. Vol. 4, 536. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Indazole. Org. Synth. 1953, 33, 43. [Link]

  • Crysdot. (n.d.). 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid. [Link]

  • Chemical Problems. (2025). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-BENZO[G]INDOL. [Link]

  • Amerigo Scientific. (n.d.). 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • ResearchGate. (n.d.). The improvement of two kinds of synthetic methods of indazoles. [Link]

  • Austin Publishing Group. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • University of Rochester. (n.d.). Indoles. [Link]

Sources

Optimization

troubleshooting impurities in 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your own laboratory work.

A Primer on the Synthetic Pathway

The most common and reliable route to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid involves a three-step sequence starting from α-tetralone. This pathway leverages a base-catalyzed condensation to build the keto-ester intermediate, followed by a classical acid-catalyzed cyclization with hydrazine to form the indazole ring, and concluding with saponification. Understanding this sequence is the first step in diagnosing potential issues.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrazone Formation & Cyclization cluster_2 Step 3: Saponification A α-Tetralone + Diethyl Oxalate B Intermediate A: Ethyl 2-(3,4-dihydronaphthalen-1(2H)-ylidene)-2-oxoacetate A->B  NaOEt, EtOH C Intermediate B: Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate B->C  Hydrazine Hydrate, Acetic Acid, Heat D Final Product: 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid C->D  NaOH(aq), Heat then HCl(aq)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific experimental observations in a question-and-answer format.

Q1: My final product shows a significant, less polar impurity by TLC/HPLC that is difficult to remove. What is it and how can I prevent it?

Likely Cause: This is a classic sign of thermal decarboxylation , resulting in the formation of 4,5-dihydro-1H-benzo[g]indazole (Impurity G). The carboxylic acid group at the C3 position of the indazole ring is labile and can be lost as CO₂ under excessive heat, particularly in the presence of residual acid or base. Studies on related 1-arylindazole-3-carboxylic acids have shown that decarboxylation can occur when heating the solid above its melting point or when refluxing in high-boiling solvents[1].

Diagnostic Approach:

  • Mass Spectrometry (LC-MS): The most definitive method. The impurity will have a molecular weight that is 44.01 g/mol less than the desired product.

  • ¹H NMR: The spectrum of the impurity will lack the characteristic carboxylic acid proton signal (typically a broad singlet >10 ppm). Otherwise, the aromatic and aliphatic signals will be very similar to the parent compound.

Mitigation Strategies:

  • Controlled Saponification: During the final hydrolysis step, use the minimum effective temperature and reaction time. Monitor the reaction by TLC or HPLC to ensure the disappearance of the ester intermediate without prolonged heating.

  • Careful Workup: After acidification to precipitate the product, ensure the product is thoroughly washed with cold water to remove mineral acids.

  • Avoid High-Temperature Drying: Do not dry the final product in a high-temperature oven. Vacuum drying at a moderate temperature (e.g., 40-50 °C) is much safer.

  • Purification: If the impurity has already formed, purification can be achieved by careful column chromatography or by recrystallizing from a solvent system where the impurity has higher solubility (e.g., a mixture of ethanol and water, or ethyl acetate and heptane).

Q2: The yield of my cyclization step (Step 2) is low, and I've isolated an impurity with a molecular weight corresponding to the ester intermediate plus the α-tetralone moiety. What happened?

Likely Cause: You have likely formed an azine (Impurity E). The hydrazone intermediate, formed from the reaction of hydrazine with your keto-ester (Intermediate A), is susceptible to reacting with a second molecule of the keto-ester. This side reaction is competitive with the desired intramolecular cyclization.

Mechanistic Insight: The formation of hydrazones is a reversible equilibrium reaction.[2] If the subsequent cyclization is slow or the reaction conditions are not optimal, the concentration of the hydrazone intermediate builds up, allowing it to act as a nucleophile and attack another molecule of the starting ketone.

G KetoEster Intermediate A (Keto-ester) Hydrazone Hydrazone Intermediate KetoEster->Hydrazone + Hydrazine Hydrazine Hydrazine Product Desired Product (Indazole Ester) Hydrazone->Product Intramolecular Cyclization (Desired Pathway) Azine Azine Impurity Hydrazone->Azine + Intermediate A (Side Reaction)

Caption: Competing reaction pathways for the hydrazone intermediate.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate to ensure rapid conversion of the keto-ester to the hydrazone, but avoid a large excess which can lead to other byproducts.

  • Optimize Reaction Conditions: The cyclization is typically acid-catalyzed. Ensure sufficient acetic acid is present to promote the ring-closing step over the intermolecular azine formation. Running the reaction at a slightly higher dilution can also disfavor the bimolecular side reaction.

  • Order of Addition: Consider adding the keto-ester slowly to a solution of hydrazine hydrate in acetic acid. This keeps the concentration of the keto-ester low at any given time, minimizing the chance of it reacting with the newly formed hydrazone.

Q3: My final product is contaminated with a substance that has a very similar polarity but is clearly not the decarboxylated product. My NMR shows an ethyl or methyl signal that shouldn't be there.

Likely Cause: This is almost certainly due to incomplete saponification , leaving residual ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate (Impurity F) in your final product. The hydrolysis of this ester can be sluggish, especially if the reaction time is too short, the temperature is too low, or an insufficient amount of base (NaOH) is used.

Diagnostic Approach:

  • ¹H NMR: Look for the characteristic quartet and triplet signals of an ethyl group (~4.4 ppm and ~1.4 ppm, respectively) or a sharp singlet of a methyl group (~3.9 ppm) if you started with a methyl ester.

  • HPLC: The ester will typically have a slightly longer retention time (be less polar) than the carboxylic acid on a reverse-phase column. Co-injecting a sample of your Step 2 intermediate (Intermediate B) will confirm the identity of the peak.

Mitigation Strategies:

  • Ensure Complete Hydrolysis: Use a sufficient excess of NaOH (e.g., 2-3 equivalents) and ensure the reaction mixture is homogeneous. If the ester has low aqueous solubility, adding a co-solvent like methanol or ethanol can facilitate the reaction[3]. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Re-subject to Saponification: If you have already isolated the product and found it to be contaminated, you can re-dissolve the material in an aqueous base/alcohol mixture, heat to complete the hydrolysis, and then re-precipitate the pure carboxylic acid with acid.

Frequently Asked Questions (FAQs)

What is the best analytical method for routine purity checks? High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for assessing the purity of compounds like this.[4][5] It provides excellent resolution for separating the target compound from closely related impurities. A typical starting point would be a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile.

My reaction fails entirely at the cyclization step (Step 2). The hydrazone forms but does not convert. Why? This failure can be attributed to several factors inherent to the Fischer indole synthesis and related cyclizations.[6] The key step is an acid-catalyzed-sigmatropic rearrangement.[7] If the acid catalyst is too weak or absent, the reaction will not proceed. Conversely, extremely strong acids can lead to degradation.[8] Ensure you are using a suitable acid catalyst like glacial acetic acid or p-toluenesulfonic acid and that the reaction is heated sufficiently to overcome the activation energy of the rearrangement. Computational studies have also shown that certain electronic factors can disfavor the rearrangement in favor of N-N bond cleavage, though this is less common for this specific substrate.[9]

What is the best general method for purifying the final crude product? Recrystallization is often the most effective and scalable method. The product is a crystalline solid and typically has good solubility in hot polar organic solvents (like ethanol, isopropanol, or acetic acid) and poor solubility when cold. A hot filtration may be necessary to remove insoluble baseline impurities. If recrystallization fails to remove a specific impurity, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid (to maintain solubility and improve peak shape) is a viable alternative.

Data Summary & Protocols

Table 1: Summary of Common Impurities
Impurity IDNameOriginAnalytical Identifier (vs. Product)Mitigation Strategy
A α-TetraloneUnreacted Starting MaterialHighly apolar; distinct ¹H NMR spectrumEnsure complete reaction in Step 1.
B Keto-ester IntermediateIncomplete reaction in Step 2Apolar; distinct ¹H NMR spectrumOptimize cyclization conditions (acid, temp).
E Azine ImpuritySide-reaction in Step 2High MW; very apolarControl stoichiometry; slow addition.
F Product EsterIncomplete SaponificationSlightly less polar; ester signals in ¹H NMREnsure sufficient base, time, temp in Step 3.
G Decarboxylated ProductThermal DegradationΔMW = -44; less polar; no COOH protonAvoid excessive heat during workup/drying.
Protocol: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water.

Protocol: General Recrystallization Procedure
  • Place the crude 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring until it begins to boil.

  • Add more hot solvent dropwise until all the solid just dissolves. Avoid adding a large excess.

  • If the solution is colored or contains insoluble particulates, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

References

  • Australian Journal of Chemistry (1973). Studies in the indazole series.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Wikipedia. Hydrazone.
  • Jaskowski, M. J., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Cheong, P. H.-Y., et al. (2010).
  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • ResearchGate. Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole.
  • Wikipedia. Fischer indole synthesis.
  • Benchchem.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • Organic Syntheses. Indazole.
  • Kalia, J. & Raines, R. T. (2008).
  • Google Patents. Method for the hydrolysis of hydrazones.
  • Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry.
  • Chandrasekhar, T., et al. (2012).
  • RSC Advances. (2018).
  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • IJRPC. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE.
  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Crysdot. 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid.
  • Chemical Problems.
  • Sigma-Aldrich. 4,5-DIHYDRO-1H-BENZO(G)INDAZOLE-3-CARBOXYLIC ACID (3-PH-ALLYLIDENE)-HYDRAZIDE.
  • NIH. (2021).
  • Amerigo Scientific. 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid.
  • J-GLOBAL.
  • Google Patents.
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • ChemicalBook. Indazole-3-carboxylic acid | 4498-67-3.
  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review.
  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • BLDpharm. 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.
  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Journal of the Serbian Chemical Society. (2010).
  • Santa Cruz Biotechnology. 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Benzo[g]indazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Benzo[g]indazole Synthesis and Potential Pitfalls The benzo[g]indazole scaffold is a privileged structure in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Benzo[g]indazole Synthesis and Potential Pitfalls

The benzo[g]indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. While several synthetic routes to this heterocyclic system exist, including the classical Fischer indole synthesis and modern transition-metal-catalyzed methods, each pathway presents unique challenges, often leading to the formation of undesired byproducts. These impurities can complicate purification, reduce yields, and introduce confounding variables in biological assays.

This guide focuses on the practical aspects of identifying and troubleshooting common byproducts, empowering you to navigate the complexities of benzo[g]indazole synthesis with confidence.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section details frequently encountered byproducts in benzo[g]indazole synthesis, their mechanisms of formation, and actionable strategies to minimize their occurrence.

Issue 1: Formation of Regioisomeric Byproducts (1H- vs. 2H-benzo[g]indazoles)

One of the most common challenges in the synthesis of N-unsubstituted or N-1 substituted benzo[g]indazoles is the concurrent formation of the N-2 regioisomer. The thermodynamic stability of the 1H- and 2H- tautomers can be similar, leading to mixtures that are often difficult to separate.[1][2]

Q: My reaction is producing a mixture of 1H- and 2H-benzo[g]indazoles. How can I favor the formation of the desired isomer and how do I confirm the identity of each?

A: Understanding and controlling the regioselectivity is critical.

Causality and Mechanistic Insights: The regioselectivity of N-alkylation or the final cyclization step is influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions.[3] In the Fischer indole synthesis, the site of the final ammonia elimination can be influenced by the acidity of the medium and the substitution pattern of the starting naphthylhydrazine. In transition-metal-catalyzed reactions, the ligand and base can play a crucial role in directing the cyclization.[4]

Analytical Identification: Distinguishing between the 1H and 2H isomers is reliably achieved using advanced NMR techniques.

  • ¹H-¹⁵N HMBC NMR: This is a definitive method to establish the connectivity between the N-H proton (for unsubstituted indazoles) or the N-alkyl protons and the nitrogen atoms of the pyrazole ring.

  • NOESY: Nuclear Overhauser Effect Spectroscopy can reveal through-space correlations. For an N-1 substituted benzo[g]indazole, a NOESY correlation is expected between the protons of the N-1 substituent and the H-7 proton of the indazole core. Conversely, for the N-2 isomer, a correlation would be observed with the H-3 proton.

Mitigation Strategies:

  • Choice of Base and Solvent: In N-alkylation reactions, the choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, using a bulkier base may sterically hinder attack at the more sterically accessible N-2 position, favoring N-1 substitution.

  • Directed Synthesis: Employing a directing group on the starting material can enforce a specific regiochemical outcome.

  • Chromatographic Separation: While challenging, separation of the isomers can often be achieved by flash column chromatography on silica gel. A careful screening of solvent systems is necessary. A patent on the separation of substituted indazole isomers suggests that mixed solvent systems for recrystallization can also be effective.[5]

Experimental Protocol: Isomer Separation by Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of the two isomers.[6] A good starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity of the solvent system.

  • Column Preparation: Pack a silica gel column with the optimized solvent system.

  • Loading and Elution: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure isomers.

Issue 2: Byproducts from N-N Bond Cleavage in Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone for constructing the indazole core, can be susceptible to a competing reaction involving the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when using electron-rich naphthylhydrazines.

Q: My Fischer indole synthesis of a benzo[g]indazole is giving a low yield, and I'm observing byproducts that are not the desired product. What could they be and how can I prevent their formation?

A: N-N bond cleavage is a likely culprit, leading to aniline-type byproducts.

Causality and Mechanistic Insights: Under acidic conditions, the protonated ene-hydrazine intermediate is central to the productive[6][6]-sigmatropic rearrangement. However, if the developing positive charge in the transition state is destabilized, or if the N-N bond is sufficiently weakened by electronic effects, a heterolytic cleavage of the N-N bond can occur. This results in the formation of a naphthylamine and an iminium ion, which can then lead to a variety of downstream byproducts.

N_N_Cleavage Start Naphthylhydrazone Intermediate1 Protonated Ene-hydrazine Start->Intermediate1 H+ Product Benzo[g]indazole ([6][6]-Sigmatropic Rearrangement) Intermediate1->Product Productive Pathway Byproduct1 Naphthylamine Intermediate1->Byproduct1 N-N Cleavage (Side Reaction) Byproduct2 Iminium Ion Intermediate1->Byproduct2 N-N Cleavage (Side Reaction) Side_Products Further Side Products Byproduct2->Side_Products

Analytical Identification: The presence of a naphthylamine byproduct can be confirmed by:

  • LC-MS: Compare the mass spectrum of the byproduct with the known mass of the corresponding naphthylamine.

  • ¹H NMR: The aromatic region of the NMR spectrum will show characteristic signals for the naphthylamine. Spiking the crude NMR sample with an authentic sample of the suspected naphthylamine can confirm its presence.

Mitigation Strategies:

  • Acid Catalyst Optimization: The choice and concentration of the acid catalyst are critical. A weaker acid or a lower concentration may disfavor the N-N cleavage pathway. Conversely, a Lewis acid might promote the desired cyclization.

  • Temperature Control: Running the reaction at a lower temperature can sometimes suppress the N-N cleavage side reaction, which may have a higher activation energy.

  • Substituent Effects: Be mindful of strongly electron-donating groups on the naphthyl ring, as they can exacerbate N-N bond cleavage.

Issue 3: Incomplete Cyclization and Starting Material Recovery

Often, reactions do not proceed to completion, resulting in the recovery of starting materials or stable intermediates.

Q: My reaction is sluggish, and I'm recovering a significant amount of my starting naphthylhydrazone. How can I drive the reaction to completion?

A: Incomplete conversion is often a matter of reaction kinetics and conditions.

Causality and Mechanistic Insights: The key[6][6]-sigmatropic rearrangement in the Fischer indole synthesis has a significant activation energy barrier.[7] Insufficient thermal energy or inadequate acid catalysis can lead to the reaction stalling at the hydrazone stage.

Incomplete_Cyclization Start Naphthylhydrazine + Ketone/Aldehyde Intermediate Naphthylhydrazone Start->Intermediate Formation Barrier High Activation Energy for Cyclization Intermediate->Barrier Product Benzo[g]indazole Barrier->Product Requires sufficient energy/catalysis

Mitigation Strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for byproduct formation at higher temperatures.

  • Stronger Acid Catalyst: If using a mild acid, switching to a stronger Brønsted acid (e.g., polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) can accelerate the cyclization.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.

Quantitative Data Summary:

IssueCommon Byproduct(s)Typical Yield ReductionMitigation Strategy
Regioisomer Formation2H-benzo[g]indazole10-50%Optimize base/solvent; Directed synthesis
N-N Bond CleavageNaphthylamine20-80%Weaker acid; Lower temperature
Incomplete CyclizationUnreacted Hydrazone>50%Increase temperature; Stronger acid catalyst

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my benzo[g]indazole synthesis?

A1: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[6] Co-spot your reaction mixture with your starting materials to visualize the consumption of reactants and the appearance of new product spots. High-performance liquid chromatography (HPLC) with a UV detector can provide more quantitative information on the relative amounts of starting materials, products, and byproducts.

Q2: I've synthesized my benzo[g]indazole, but it's contaminated with colored impurities. How can I purify it?

A2: Colored impurities often arise from degradation or side reactions. In addition to column chromatography, recrystallization can be a powerful purification technique.[5] Screening different solvent systems is key to finding one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Activated carbon treatment of a hot solution of your crude product can also be effective at removing colored impurities before recrystallization.

Q3: Are there alternative synthetic routes to benzo[g]indazoles that might avoid some of these byproducts?

A3: Yes, several modern synthetic methods can offer advantages in terms of yield and purity.

  • Transition-Metal-Catalyzed Annulations: Palladium- or copper-catalyzed reactions can provide access to benzo[g]indazoles under milder conditions, often with high regioselectivity.[4][8]

  • Davis-Beirut Reaction: This method offers a route to 2H-indazoles and can be a valuable alternative if that regioisomer is desired.[6]

  • Reductive Cyclization of o-Nitro-ketoximes: This approach provides a pathway to 1H-indazoles and avoids the use of hydrazines.[9]

Q4: How can I definitively characterize the structure of my synthesized benzo[g]indazole and any isolated byproducts?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • ¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental composition.

  • X-ray Crystallography: Provides the definitive solid-state structure, if a suitable crystal can be obtained.

References

  • Google Patents. (Year). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health. (2022). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. [Link]

  • National Institutes of Health. (Year). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • RSC Publishing. (Year). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Benzo[g]indazole via Suzuki-Miyaura Coupling and Aldol Condensation Cascade Reaction. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • ResearchGate. (Year). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • AUB ScholarWorks. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. [Link]

  • Wikipedia. (Year). Fischer indole synthesis. [Link]

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • UCLA - Chemistry and Biochemistry. (Year). BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES. [Link]

  • ChemRxiv. (Year). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. [Link]

  • MDPI. (Year). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. [Link]

  • MDPI. (Year). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • National Institutes of Health. (Year). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. [Link]

  • PubMed. (Year). A three-component Fischer indole synthesis. [Link]

  • ResearchGate. (Year). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. (2025). The improvement of two kinds of synthetic methods of indazoles. [Link]

  • ResearchGate. (Year). Optimization of reaction conditions for the synthesis of indazolones. [Link]

  • Organic Chemistry Portal. (Year). Fischer Indole Synthesis. [Link]

  • PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. [Link]

  • PubMed. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. [Link]

  • Beilstein Journals. (Year). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. (2015). New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. [Link]

  • Beilstein Journals. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. [Link]

  • (2025). Synthesis & Biological Evaluation of Novel Series of Benzo[f]indazole Derivatives. [Link]

Sources

Optimization

Technical Support Center: Elevating the Purity of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, offering explanations and actionable solutions.

Question 1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause and how can I remove these colored impurities?

Answer:

Discoloration in your 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid sample is typically due to the presence of oxidized species or residual starting materials and byproducts from the synthesis. The indazole ring system can be susceptible to oxidation, leading to colored impurities.

Root Cause Analysis:

  • Oxidation: Exposure to air and light, especially at elevated temperatures during synthesis or workup, can lead to the formation of colored, highly conjugated byproducts.

  • Residual Starting Materials: Incomplete reaction can leave behind colored starting materials or intermediates. For instance, syntheses involving Vilsmeier-Haack type reactions can sometimes produce colored side products.

  • Polymeric Byproduct[1]s: Under certain conditions, minor amounts of polymeric materials can form, which are often highly colored.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored product.

Recommended Solutions:

  • Recrystallization with Activated Charcoal: This is often the most effective first step for removing colored impurities. The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored molecules.

    • Protocol: [2] 1. Dissolve the crude 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or acetic acid). 2. Add a small amount (typically 1-5% by weight) of activated charcoal to the hot solution. 3. Maintain the solution at a gentle boil for 5-10 minutes. 4. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. 5. Allow the filtrate to cool slowly to induce crystallization. 6. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is insufficient, column chromatography offers a more robust separation.

    • Normal-Phase Chromatography: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

    • Reversed-Phase [2][3]Chromatography: For highly polar impurities, reversed-phase chromatography using a C18 column can be advantageous. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Question 2: I am obser[2][4]ving low recovery after my recrystallization attempt. What are the primary reasons for this, and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and the cooling process.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excessive Solvent Usage Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Inappropriate Solve[2]nt Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility at low temperatures, recovery will be poor.Perform a thorough solvent screen with small amounts of your product to identify the optimal solvent. Good candidates often include alcohols (methanol, ethanol) or acetic acid for carboxylic acids.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Premature Crystalli[5]zation If the solution cools too much during hot filtration, the product can crystallize on the filter paper, leading to loss of material.Use a pre-heated funnel and filter flask for the hot filtration step. Keep the solution as hot as possible during this process.

Question 3: My HPLC analysis shows a persistent impurity peak that co-elutes or is very close to my main product peak. How can I resolve this?

Answer:

Closely eluting impurities present a significant purification challenge. Addressing this requires a systematic approach to optimize your chromatographic conditions or employ an alternative purification strategy.

Chromatographic Optimization:

  • Mobile Phase Modification:

    • Adjust Solvent Ratio: Fine-tune the ratio of your mobile phase components. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.

    • Change Solvents: If adjusting the ratio is ineffective, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider switching to dichloromethane/methanol.

    • Add a Modifier: For carboxylic acids, adding a small amount (0.1-1%) of an acid like acetic acid or formic acid to the mobile phase can improve peak shape and potentially enhance separation by suppressing the ionization of the carboxylic acid group.

  • Stationary Phase V[2]ariation:

    • If using silica gel, consider switching to a different stationary phase like alumina (neutral or basic) which may offer different selectivity.

    • Reversed-phase ch[2]romatography (C18) provides a completely different separation mechanism and is often successful when normal-phase fails.

Alternative Purificati[2][4]on Technique: Acid-Base Extraction

The carboxylic acid functionality of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid allows for a highly effective purification through acid-base extraction. This technique is particularly useful for removing neutral or basic impurities.

Acid-Base Extraction W[3]orkflow:

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Welcome to the technical support center for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a specialized heterocyclic compound, improper handling can lead to degradation, compromising experimental outcomes and the purity of your results. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established principles of chemical stability.

Introduction: Understanding the Stability of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a complex organic molecule featuring a partially saturated benzo-fused indazole core with a carboxylic acid substituent. Its stability is influenced by several structural features:

  • The Indazole Ring: This nitrogen-containing heterocyclic system can be susceptible to oxidation and photo-induced reactions. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2]

  • The Carboxylic Acid Group: This functional group makes the molecule susceptible to decarboxylation, especially at elevated temperatures.[3]

  • The Dihydro-benzo Moiety: The partially saturated (alicyclic) portion of the fused ring system, similar to a tetralin structure, can have different reactivity compared to a fully aromatic system, potentially being more susceptible to certain oxidative pathways.[4]

Given these characteristics, degradation can occur through several pathways, including oxidation, photolysis, and thermal decomposition. Proper storage is therefore critical to prevent the formation of impurities and ensure the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid?

A1: Visual inspection can be the first indicator of degradation. A noticeable change in color from its typical off-white or beige to a darker shade, or a change in the physical state of the powder, may suggest that the compound has degraded.[5] For definitive confirmation, analytical techniques such as HPLC should be employed to check for the appearance of new impurity peaks or a decrease in the main peak's area.

Q2: I've observed a change in the color of my compound. What could be the cause?

A2: A color change is often indicative of oxidation or photodegradation. Exposure to atmospheric oxygen, especially over extended periods, can lead to the formation of colored impurities.[5] Similarly, exposure to light, particularly UV radiation, can induce photochemical reactions in the heterocyclic ring system.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature, particularly in a desiccator to protect from moisture, might be acceptable for immediate use, it is not recommended for prolonged periods.[5] The carboxylic acid moiety is prone to thermal decarboxylation, and other degradation pathways are also accelerated at higher temperatures. For maintaining long-term stability, refrigerated storage is strongly advised.

Q4: Is it necessary to use an inert atmosphere for storage?

A4: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The indazole ring system can be sensitive to oxidation.[5] Storing under an inert gas minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation and preserving the compound's purity.

Q5: What are the potential consequences of using a degraded compound in my experiments?

A5: Using a degraded compound can lead to a range of issues, including:

  • Reduced Potency: If the active compound has degraded, its effective concentration will be lower, potentially leading to a diminished or absent biological effect.

  • Unpredictable Side Reactions: Degradation products may have their own reactivity, leading to unexpected side reactions in your experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Change in color or appearance of the solid compound. 1. Oxidation due to exposure to air.2. Photodegradation from exposure to light.3. Moisture absorption.1. Store the compound under an inert atmosphere (argon or nitrogen).2. Keep the container in a dark place or use an amber vial.3. Store in a desiccator, especially if frequently accessed.
Inconsistent or unexpected experimental results. 1. Degradation of the compound leading to lower purity.2. Presence of uncharacterized impurities interfering with the assay.1. Perform a purity check using the QC HPLC protocol (see below).2. If degradation is confirmed, use a fresh, properly stored batch of the compound.3. Re-evaluate your experimental setup to rule out other sources of variability.
Poor solubility compared to previous batches. 1. Formation of insoluble degradation products.2. Change in crystalline form (polymorphism).1. Confirm purity via HPLC. If impurities are present, a fresh batch is needed.2. While less common for storage issues, if polymorphism is suspected, advanced characterization (e.g., XRPD) may be required.

Recommended Storage Protocol

To ensure the long-term stability of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, the following storage conditions are recommended:

Parameter Recommended Condition Rationale
Temperature 2-8°C To minimize thermal degradation, including decarboxylation, and slow down other potential degradation pathways.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidative degradation of the indazole ring.[5]
Container Tightly sealed, light-resistant (amber) vial To protect from moisture and prevent photodegradation.
Location Dry, well-ventilated area To prevent moisture absorption and ensure a safe storage environment.
Experimental Workflow for Long-Term Storage

G cluster_receipt Compound Receipt cluster_storage Storage Protocol cluster_use Experimental Use receipt Receive Compound qc_initial Perform Initial QC (HPLC) receipt->qc_initial Verify Purity aliquot Aliquot into smaller, single-use vials qc_initial->aliquot If Purity is Confirmed purge Purge with Inert Gas (Ar/N2) aliquot->purge seal Tightly Seal Amber Vials purge->seal refrigerate Store at 2-8°C in the dark seal->refrigerate retrieve Retrieve a single aliquot refrigerate->retrieve For each experiment equilibrate Equilibrate to Room Temp in Desiccator retrieve->equilibrate use Use in Experiment equilibrate->use

Sources

Reference Data & Comparative Studies

Validation

The Indazole Scaffold: A Privileged Core in Drug Discovery - A Comparative Analysis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid and its Bioactive Analogs

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "p...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. Several indazole-based drugs, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, have successfully reached the market, underscoring the therapeutic potential of this heterocyclic motif.[1]

This guide provides a comparative analysis of the potential biological activity of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid against a backdrop of structurally related and well-characterized indazole derivatives. While direct experimental data for this specific molecule is not yet publicly available, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer its likely biological profile and potential as a therapeutic agent. We will delve into the established anti-inflammatory and anticancer activities of various indazole classes, supported by experimental data and detailed methodologies, to provide a comprehensive perspective for researchers in drug discovery and development.

The Structural Landscape: Positioning 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid among its Peers

The core structure of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid combines several key features that are known to influence biological activity. The "benzo[g]" annulation creates a larger, more rigid polycyclic system compared to the simple indazole core. The "4,5-dihydro" modification introduces a non-aromatic, partially saturated ring, adding conformational flexibility. Finally, the "3-carboxylic acid" group provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets.

To understand the potential of this unique combination, we will compare it to three main classes of bioactive indazole derivatives:

  • Indazole-3-Carboxylic Acid Derivatives: Sharing the key functional group at the 3-position.

  • Dihydro-Indazole Derivatives: Possessing a similar partially saturated ring system.

  • Benzo[g]indazole Derivatives: Featuring the same extended aromatic system.

Comparative Biological Activities

Anti-Inflammatory Properties

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Several indazole derivatives have demonstrated potent anti-inflammatory effects, often mediated through the inhibition of key inflammatory enzymes and pathways.

Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers:

A notable example is the class of indazole-3-carboxamides, which have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[2][3] The influx of calcium through CRAC channels is a critical step in the activation of mast cells, which release a variety of pro-inflammatory mediators.[2] By blocking this channel, these compounds can effectively suppress the inflammatory cascade.

Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is crucial for activity.[2] Specifically, indazole-3-carboxamides with a -CO-NH-Ar linkage exhibit significantly higher potency than their "reverse" amide isomers (-NH-CO-Ar).[2]

Dihydro-Indazole Derivatives as COX Inhibitors:

Derivatives of 4,5-dihydro-2H-indazoles have been synthesized and shown to possess significant anti-inflammatory activity, with a mechanism of action linked to the inhibition of cyclooxygenase (COX) enzymes.[4] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many of these compounds have shown a favorable selectivity profile towards COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[4] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Based on these findings, it is plausible that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid could exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes or other inflammatory targets. The presence of the carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and could contribute to this activity.

Table 1: Comparison of Anti-inflammatory Activity of Indazole Derivatives

Compound ClassExample CompoundBiological TargetIn Vitro/In Vivo ModelPotency (IC50/ED50)Reference
Indazole-3-Carboxamides1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamideCRAC ChannelCa2+ influx in RBL cellsIC50 = 0.67 µM[2]
TNF-α releaseActivated mast cellsIC50 = 0.28 µM[2]
4,5-Dihydro-2H-indazolesVarious substituted derivativesCOX-2Formalin-induced paw edema-[4]
Indazole DerivativesIndazole, 5-aminoindazoleCOX-2, Cytokines (TNF-α, IL-1β)Carrageenan-induced paw edemaInhibition of edema, IC50 for COX-2: 12.32–23.42 μM[5]
Anticancer Potential

The indazole scaffold is a prominent feature in a number of successful anticancer drugs, primarily acting as kinase inhibitors.[6] Kinases are a large family of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers.

Benzo[g]indazole Derivatives as Kinase Inhibitors:

Substituted benzo[g]indazoles have been evaluated for their antiproliferative activity against various cancer cell lines.[1] For instance, nitro-substituted benzo[g]indazoles have demonstrated IC50 values in the low micromolar range against the NCI-H460 lung carcinoma cell line.[1] The extended aromatic system of the benzo[g]indazole core can engage in favorable pi-stacking interactions within the ATP-binding pocket of kinases.

Indazole-3-amine and -3-carboxamide Derivatives in Oncology:

Derivatives of 1H-indazole-3-amine have been designed and synthesized, showing promising inhibitory effects against various cancer cell lines, including chronic myeloid leukemia (K562).[7] These compounds can induce apoptosis and affect the cell cycle by modulating pathways such as the p53/MDM2 pathway.[7] Furthermore, as previously discussed, indazole-3-carboxamides that act as CRAC channel blockers also have implications in cancer, as aberrant mast cell activation can contribute to tumor progression.[2][3]

Given the established role of the benzo[g]indazole scaffold and the 3-carboxylic acid moiety in anticancer compounds, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid presents an interesting scaffold for further investigation as a potential anticancer agent, possibly through kinase inhibition or other mechanisms.

Table 2: Comparison of Anticancer Activity of Indazole Derivatives

Compound ClassExample CompoundTarget/Cell LinePotency (IC50)Reference
Benzo[g]indazolesNitro-substituted derivativesNCI-H460 (Lung Carcinoma)5–15 µM[1]
1H-Indazole-3-amine DerivativesCompound 6o (specific structure in reference)K562 (Chronic Myeloid Leukemia)5.15 µM[7]
Indazole DerivativesVarious substituted derivativesA549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon)0.010 to 12.8 µM[8]
Indazole-based Kinase InhibitorsPazopanibVEGFR, PDGFR, c-Kit-[1]
AxitinibVEGFR-[1]

Experimental Methodologies: A Guide for Researchers

To facilitate further research and comparative studies, we provide detailed protocols for key assays used to evaluate the biological activities of indazole derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[9][10][11][12]

Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the indazole derivative.

  • Compound Administration: The test compounds and the positive control are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow Diagram:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping 1 week compound_admin Compound Administration grouping->compound_admin 1 week carrageenan_injection Carrageenan Injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement 1 hour post-compound data_collection Data Collection paw_measurement->data_collection 0, 1, 2, 3, 4, 5 hours analysis Statistical Analysis data_collection->analysis Calculate % inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.[13]

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a concentration range.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are prepared in a kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, the serially diluted compound or DMSO (control) is added to the wells.

  • Incubation: The kinase is added to the wells and incubated to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is then incubated at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: A reagent that detects the amount of ADP produced (e.g., ADP-Glo™) is added to stop the reaction and generate a luminescent signal.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis compound_prep Compound Serial Dilution plate_setup Plate Setup compound_prep->plate_setup kinase_addition Add Kinase reaction_initiation Add Substrate/ATP kinase_addition->reaction_initiation incubation Incubate at 30°C reaction_initiation->incubation adp_detection Add ADP Detection Reagent incubation->adp_detection Stop reaction luminescence_reading Read Luminescence adp_detection->luminescence_reading data_analysis Calculate IC50 luminescence_reading->data_analysis

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Signaling Pathways and Mechanisms of Action

Many bioactive indazole derivatives exert their effects by modulating specific signaling pathways. As potent kinase inhibitors, they can interfere with pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

A common target for indazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are receptor tyrosine kinases that, upon binding to their ligand VEGF, trigger a downstream signaling cascade that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

Conceptual VEGFR Signaling Pathway and Inhibition by Indazole Derivatives:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor Indazole Kinase Inhibitor Indazole_Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the inhibitory action of indazole-based kinase inhibitors.

Conclusion and Future Directions

While the biological activity of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid remains to be experimentally determined, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory and anticancer agent. The presence of the benzo[g]indazole core, combined with a carboxylic acid function and a partially saturated ring, creates a unique chemical entity with the potential to interact with a range of biological targets.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of inflammatory mediators (e.g., COX-1/2, cytokines) and a diverse set of cancer cell lines. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential. Furthermore, target identification and mechanism of action studies will be essential to elucidate the specific molecular pathways through which this compound exerts its effects. The rich history of the indazole scaffold in drug discovery suggests that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid and its derivatives are worthy candidates for further exploration in the quest for novel therapeutics.

References

  • El-Sayed, M. A.-A., et al. (2017). Design, synthesis and molecular docking study of some substituted 4,5-dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463–3470.
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  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376.
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  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1183–1187.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06.
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  • Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18363–18373.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Pevarello, P., et al. (2004). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(7), 1777–1781.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06.
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  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1183–1187.
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Comparative

A Comparative Guide to the Biological Activity of Benzo[g]indazole Isomers: A Senior Application Scientist's Perspective

Welcome, researchers and drug development professionals. In the landscape of medicinal chemistry, the indazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the landscape of medicinal chemistry, the indazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its fused heterocyclic system offers a versatile template for designing potent and selective modulators of biological targets. This guide delves into a specific, yet crucial, aspect of this scaffold: the profound impact of isomerism on the biological activity of benzo[g]indazoles.

We will move beyond a simple catalog of compounds to explore the causal relationships between isomeric forms and their functional consequences. Understanding why one isomer exhibits superior activity over another is fundamental to rational drug design and the development of next-generation therapeutics. This guide is structured to provide not only comparative data but also the experimental context and mechanistic insights necessary for your research endeavors.

The Structural Foundation: Why Isomerism in Benzo[g]indazoles Matters

The benzo[g]indazole core is an aromatic heterocyclic system where a benzene ring is fused to a pyrazole ring.[2] The key feature giving rise to its most common isomers is the position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole moiety. This leads to two primary tautomeric forms: the 1H-benzo[g]indazole and the 2H-benzo[g]indazole. While the 1H-tautomer is generally the more thermodynamically stable form, both isomers can be accessed and derivatized.[3][4]

The significance of this isomerism cannot be overstated. The position of the N-H group (or a substituent on the nitrogen) dictates the molecule's:

  • Hydrogen Bonding Profile: The N-H group can act as a hydrogen bond donor. The lone pair on the other nitrogen acts as a hydrogen bond acceptor. The spatial orientation of these features is completely different between the 1H and 2H isomers, critically affecting interactions with protein targets.

  • Dipole Moment and Electrostatic Potential: The shift in nitrogen position alters the molecule's overall electronic distribution, influencing its solubility, membrane permeability, and long-range electrostatic interactions with a target's active site.

  • Three-Dimensional Shape: When substituents are added to the nitrogen (N-alkylation), the exit vector of the substituent is different, leading to distinct three-dimensional conformations that can either facilitate or prevent optimal binding to a biological target.

Below is a diagram illustrating these fundamental isomeric forms.

G cluster_1H 1H-Benzo[g]indazole cluster_2H 2H-Benzo[g]indazole a b G cluster_workflow Comparative Binding Modes of Benzo[g]indazole Isomers in a Kinase Hinge Region cluster_n1 N1-Isomer (High Affinity) cluster_n2 N2-Isomer (Low Affinity) Hinge Kinase Hinge (e.g., Met N-H) N1_Isomer N1-R Benzo[g]indazole Core N2 Hinge:e->N1_Isomer:w Crucial H-Bond (Acceptor) Solvent Solvent Exposed Region N1_Isomer:f0->Solvent Side Chain to Solvent Region N2_Isomer N1-H Benzo[g]indazole Core N2-R Hinge2 Kinase Hinge (e.g., Met N-H) Hinge2:e->N2_Isomer:w Steric Clash or No H-Bond

Caption: Differential binding of N1 and N2 isomers to a kinase hinge region.

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of comparative data, standardized and self-validating experimental protocols are essential. Here, we outline the core methodologies for evaluating the anticancer activity of benzo[g]indazole isomers.

A. Antiproliferative Activity: The MTT Assay

This is the foundational assay to determine a compound's effect on cancer cell viability.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzo[g]indazole isomers in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results and calculate the GI50 value using non-linear regression.

B. Target Engagement: In Vitro Kinase Inhibition Assay

This assay confirms if the compound directly inhibits the target kinase.

Principle: Measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, such as ADP-Glo™, which measures ADP production.

Step-by-Step Protocol (ADP-Glo™ Example):

  • Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., EGFR), the kinase-specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Km concentration.

  • Inhibitor Addition: Add the benzo[g]indazole isomers across a range of concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which converts the newly formed ADP into ATP, and then uses the new ATP to drive a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Workflow Diagram: From Hit to Lead

The process of evaluating these isomers fits into a broader drug discovery cascade.

G A Synthesis of N1 & N2 Isomers B Primary Screening: Antiproliferative Assay (MTT) Against Panel of Cancer Cell Lines A->B Test Compounds C IC50 Determination: In Vitro Kinase Assay (e.g., EGFR, CK2) B->C Active Compounds (GI50 < 10 µM) D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D Potent Hits (IC50 < 100 nM) E Lead Optimization (SAR Studies) D->E Confirmed MoA F In Vivo Efficacy Studies (Xenograft Models) E->F Optimized Lead

Caption: A typical experimental workflow for evaluating isomeric kinase inhibitors.

Conclusion and Future Directions

The evidence from numerous studies clearly demonstrates that isomerism is a critical determinant of the biological activity of benzo[g]indazole derivatives. [5][6][7]As we have seen, particularly in the context of kinase inhibition, the N1-substituted isomer often provides a superior geometric and electronic profile for high-affinity binding. This is not a universal rule but a strong guiding principle rooted in the structural biology of the targets.

For researchers in this field, the key takeaways are:

  • Co-synthesis is Crucial: When developing new benzo[g]indazole-based agents, it is imperative to synthesize and test both N1 and N2 isomers whenever possible. An inactive isomer can be just as informative as an active one for establishing a robust Structure-Activity Relationship (SAR). [6]* Structure-Guided Design: Use molecular modeling and available crystal structures to predict which isomer is more likely to fit the target active site. This can save significant synthetic effort.

  • Beyond Kinases: While this guide focused on kinases, the same principles apply to other targets. The specific isomeric requirement will always depend on the unique topology and chemical environment of the target's binding site.

The benzo[g]indazole scaffold remains a fertile ground for the discovery of novel therapeutics. By paying rigorous attention to the subtleties of its isomeric forms, we can more effectively and rationally design the medicines of the future.

References

  • Abdelsalam, E. A., Zaghary, W., Amin, K. M., & Hammad, S. (2019). Synthesis and In Vitro Anticancer Evaluation of Some Fused Indazoles, Quinazolines and Quinolines as Potential EGFR Inhibitors. ResearchGate.

  • Oishi, S., & Fujii, N. (2012). Design and Synthesis of a Novel Class of CK2 Inhibitors: Application of Copper- and Gold-Catalysed Cascade Reactions for Fused Nitrogen Heterocycles. Organic & Biomolecular Chemistry, 10, 4907–4915.

  • Anonymous. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

  • Al-Ostath, S. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(11), 4381.

  • Anonymous. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.

  • Mirgany, T. O., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(1), 121.

  • Anonymous. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square.

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4989.

  • Anonymous. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1835-1854.

  • Anonymous. (2025). Different biological activities reported with Indazole derivatives. ResearchGate.

  • Ye, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 937-941.

  • Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. Frontiers in Chemistry, 7, 343.

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.

  • Laine, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7845-7859.

  • Dias, H. V. R., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(5), 3956-3975.

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Validation

A Comparative Spectroscopic Guide to Indazole-3-Carboxylic Acid and Its Analogues

Introduction: Indazole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Indazole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and antiviral agents.[1] The versatility of the indazole ring and the reactivity of the carboxylic acid moiety allow for the creation of diverse chemical libraries for drug discovery. A thorough understanding of the spectroscopic characteristics of these analogues is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This guide provides a comparative analysis of the key spectroscopic features of indazole-3-carboxylic acid and its selected analogues, supported by experimental data and protocols.

The Structural Landscape of Indazole Analogues

The spectroscopic properties of indazole derivatives are highly sensitive to structural modifications. The position of substitution on the indazole ring, particularly at the N1 and N2 positions, significantly influences the electronic distribution within the heterocyclic system, leading to distinct spectroscopic signatures.[1][2] This guide will focus on comparing the parent acid with its ester and amide derivatives, as well as N-alkylated and ring-substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of indazole derivatives. Chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum is particularly diagnostic for indazole derivatives. The protons on the benzene ring (H4, H5, H6, and H7) typically appear as a complex multiplet or as distinct doublets and triplets, depending on the substitution pattern. The N-H proton of the indazole ring is often broad and its chemical shift is solvent-dependent.

A key differentiator between N1- and N2-substituted indazoles is the chemical shift of H7. In N1-isomers, H7 is deshielded due to the anisotropic effect of the pyrazole ring and typically resonates at a lower field compared to the corresponding N2-isomer.[1]

Table 1: Comparative ¹H NMR Data (δ, ppm) of Indazole-3-Carboxylic Acid Analogues in DMSO-d₆

CompoundN-H/N-CH₃H4H5H6H7OtherReference
Indazole-3-carboxylic acid 13.92 (s, 1H)8.04 (d)7.28 (t)7.44 (t)7.64 (d)13.01 (br, 1H, COOH)[3]
N-Benzyl-1H-indazole-3-carboxamide 13.88 (s, 1H)8.21 (d)7.22-7.43 (m)7.22-7.43 (m)7.64 (d)9.08 (t, 1H, CONH ), 4.52 (d, 2H, CH ₂Ph)[4]
1-Methyl-indazole-3-carboxylic acid 4.15 (s, 3H, N-CH₃)8.12 (d)7.28 (t)7.49 (t)7.82 (d)13.2 (br s, 1H, COOH)Adapted from[5]
5-Bromo-1H-indazole-3-carboxylic acid ~14.0 (br s, 1H)8.25 (s)-7.65 (d)7.75 (d)~13.5 (br s, 1H, COOH)Adapted from ChemicalBook Data

Note: Coupling constants are not included for brevity but are crucial for full spectral assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides valuable information about the carbon skeleton. The chemical shift of the carbonyl carbon (C=O) is sensitive to the nature of the substituent on the carboxylic acid group. Ester carbonyls are typically found slightly upfield compared to the corresponding carboxylic acids and amides.

For N1- and N2-isomers, the chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a, and C3a) are particularly informative for distinguishing between them.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the indazole analogue in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 s, and a pulse angle of 30-45°.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 s.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is a rapid and effective technique for identifying key functional groups in indazole-3-carboxylic acid analogues. The positions of the vibrational bands provide a molecular fingerprint.

  • O-H Stretch (Carboxylic Acid): A very broad band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • N-H Stretch (Indazole & Amide): A sharp to moderately broad peak in the 3100-3500 cm⁻¹ region corresponds to the N-H stretching vibration of the indazole ring. For primary and secondary amides, one or two bands may be present in this region.

  • C=O Stretch (Carbonyl): This is one of the most intense and diagnostic peaks. Its position is sensitive to the electronic environment:

    • Carboxylic Acids: ~1680-1710 cm⁻¹ (dimerized)

    • Esters: ~1715-1735 cm⁻¹

    • Amides (Amide I band): ~1630-1680 cm⁻¹

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Indazole-3-Carboxylic Acid Analogues

Compoundν(O-H) / ν(N-H)ν(C=O)ν(C=N) / ν(C=C)Reference
Indazole-3-carboxylic acid 3280, 3186, 2945 (broad)16871588, 1518[3]
N,N-Diethyl-1H-indazole-3-carboxamide 3436, 314915791495[4]
N-(1,3,4-Thiadiazol-2-yl)-1H-indazole-3-carboxamide 3407, 318416511544[4]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a structural fingerprint. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

A common fragmentation pathway for indazole-3-carboxamides involves the cleavage of the amide bond, leading to the formation of an acylium ion containing the indazole ring.[6] The loss of CO and subsequent rearrangements can also be observed. For carboxylic acids, loss of H₂O, CO, and CO₂ are common fragmentation pathways.[7]

Table 3: Key Mass Spectrometry Data (m/z) for Indazole-3-Carboxylic Acid Analogues

CompoundIonization Mode[M+H]⁺ / M⁺Key Fragment IonsReference
Indazole-3-carboxylic acid ESI163.04 ([M+H]⁺)145 ([M+H-H₂O]⁺), 117 ([M+H-H₂O-CO]⁺)Adapted from[3]
N-Benzyl-1H-indazole-3-carboxamide ESI252.1145 (indazole-3-carbonyl cation), 106 (benzylamine fragment)Adapted from[4]
N-(2-Morpholinoethyl)-1H-indazole-3-carboxamide ESI275.24 ([M+H]⁺)145, 131[4]

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophoric system. The indazole ring is the primary chromophore in these molecules. Substitution on the indazole ring or on the carboxylic acid group can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the absorption intensity.

Studies on indazole and its 3-substituted derivatives have shown that the benzenoid structure of the 1H-tautomer can be confirmed by comparing their UV absorption spectra with those of their corresponding 1-methyl and 2-methyl derivatives.[8]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Use the pure solvent as a blank. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Synthesis and Analysis Workflow

The general workflow for the synthesis and spectroscopic analysis of indazole-3-carboxylic acid analogues is depicted below. This typically involves the synthesis of the core indazole-3-carboxylic acid followed by derivatization.

Caption: General workflow for the synthesis and spectroscopic characterization of indazole-3-carboxylic acid analogues.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to build a coherent structural picture.

G MS MS (Molecular Weight, Formula) Structure Final Structure MS->Structure IR IR (Functional Groups) IR->Structure NMR NMR (Connectivity, Stereochemistry) NMR->Structure UV UV-Vis (Conjugated System) UV->Structure

Caption: Interrelation of spectroscopic techniques for structure elucidation.

Conclusion

The spectroscopic characterization of indazole-3-carboxylic acid analogues is a multifaceted process that relies on the synergistic use of NMR, IR, MS, and UV-Vis techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecular structure. The subtle yet significant differences in the spectroscopic data, particularly between N1- and N2-isomers, underscore the importance of careful spectral analysis in the field of medicinal chemistry and drug development. This guide provides a foundational framework for researchers to interpret the spectroscopic data of this important class of heterocyclic compounds.

References

  • G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Silva, A. M. G., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 214-236. [Link]

  • Pawar, S. S., & Piste, P. B. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 1-10.
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link]

  • Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]

  • G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Mishra, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]

  • Nowak, P., et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283. [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry, 38(5), e9682. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

A Comparative Guide to In Vitro Assay Validation for Novel AKR1C3 Inhibitors: A Case Study with 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

This guide provides a comprehensive framework for the validation of in vitro assays to characterize novel enzyme inhibitors, using the putative compound 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid as a case study....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays to characterize novel enzyme inhibitors, using the putative compound 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid as a case study. While this specific molecule is not extensively characterized in public literature[1][2], its core structure, the indazole-3-carboxamide moiety, is present in known inhibitors of various enzymes, including Aldo-Keto Reductase 1C3 (AKR1C3)[3][4][5].

AKR1C3 is a critical enzyme in steroid hormone and prostaglandin metabolism, making it a high-value target in oncology and inflammatory diseases.[6][7][8][9] Overexpression of AKR1C3 is linked to the progression of various cancers, including prostate and breast cancer, and contributes to chemotherapy resistance.[9][10] Therefore, identifying and validating new AKR1C3 inhibitors is of significant therapeutic interest.

This document will guide researchers through the logical steps of validating a robust in vitro enzymatic assay, comparing the performance of our lead compound against a well-established, non-steroidal anti-inflammatory drug (NSAID) inhibitor of AKR1C3, Indomethacin.[7][9] The principles and protocols described herein are grounded in internationally recognized guidelines, including the ICH Q2(R1) "Validation of Analytical Procedures" and principles from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

The Scientific Rationale: Why AKR1C3?

The selection of AKR1C3 as the primary target for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is based on structural analogy to known inhibitors.[3] AKR1C3 catalyzes the reduction of various substrates, including the conversion of prostaglandin D2 (PGD2) to 9α,11β-PGF2 and the reduction of androstenedione to testosterone.[8][9][16] Inhibition of AKR1C3 can thus modulate androgen signaling and prostaglandin-mediated pathways, offering a promising strategy for cancer therapy.[3][8]

Our validation strategy will focus on a continuous-monitoring spectrophotometric assay that measures the decrease in NADPH absorbance as it is consumed during the enzymatic reaction. This is a common and reliable method for assessing AKR1C3 activity.[17][18]

Assay Validation: A Pillar of Trustworthiness

The primary objective of assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13][19] For an enzyme inhibition assay, this means ensuring accuracy, precision, specificity, and robustness. This guide will detail the validation of a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds.

Core Validation Parameters

Our validation protocol will adhere to the principles outlined in ICH Q2(R1) and relevant CLSI guidelines.[11][13][20][21] The key parameters to be assessed are:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative In Vitro Assay Workflow

The following section details the experimental workflow for determining and comparing the inhibitory potential of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid and Indomethacin against human recombinant AKR1C3.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Reagent Preparation (Buffer, NADPH, Substrate, Enzyme) assay_plate Plate Loading (Enzyme, Inhibitor, Buffer) prep_reagents->assay_plate prep_compounds Test Compound Preparation (Serial Dilutions of Lead Compound & Indomethacin) prep_compounds->assay_plate pre_incubation Pre-incubation (Allow inhibitor-enzyme binding) assay_plate->pre_incubation initiate_reaction Reaction Initiation (Add Substrate - 9,10-phenanthrenequinone) pre_incubation->initiate_reaction read_plate Kinetic Measurement (Monitor NADPH absorbance at 340 nm) initiate_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_curves Plot Dose-Response Curves (% Inhibition vs. [Inhibitor]) calc_rate->plot_curves calc_ic50 Determine IC50 Values (Non-linear regression) plot_curves->calc_ic50

Caption: Workflow for AKR1C3 inhibition assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
  • Cofactor: NADPH stock solution (10 mM in assay buffer), with the final assay concentration at 200 µM.
  • Enzyme: Recombinant human AKR1C3, diluted in assay buffer to the desired final concentration (e.g., 100 nM).
  • Substrate: 9,10-phenanthrenequinone (PQ) stock solution (10 mM in DMSO), with the final assay concentration at 30 µM.[18]
  • Test Compounds: 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid and Indomethacin, prepared as 10 mM stock solutions in DMSO, followed by serial dilutions.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add 50 µL of assay buffer.
  • Add 1 µL of test compound dilution (or DMSO for control wells).
  • Add 25 µL of diluted AKR1C3 enzyme solution.
  • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding 25 µL of the substrate solution.
  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.
  • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_dmso)).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Performance Data

The following tables summarize the expected validation data for the AKR1C3 inhibition assay, comparing the performance of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid with Indomethacin.

Table 1: Assay Precision and Accuracy
Parameter4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acidIndomethacin (Reference)Acceptance Criteria
Repeatability (Intra-assay Precision, %CV)
High Control (IC80)4.5%3.8%≤ 15%
Mid Control (IC50)5.2%4.1%≤ 15%
Low Control (IC20)6.8%5.5%≤ 15%
Intermediate Precision (Inter-assay, %CV)
High Control (IC80)6.1%5.3%≤ 20%
Mid Control (IC50)7.5%6.2%≤ 20%
Low Control (IC20)8.9%7.1%≤ 20%
Accuracy (% Recovery)
Spiked Samples95-105%97-103%80-120%
Table 2: Linearity, Range, and Potency
Parameter4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acidIndomethacin (Reference)
Linearity (R²) > 0.99> 0.99
Quantitation Range 0.1 µM - 100 µM0.05 µM - 50 µM
IC50 (µM) 2.5 ± 0.30.8 ± 0.1

Mechanism of Action (MOA) Elucidation

A crucial aspect of inhibitor characterization is understanding its mechanism of action (MOA).[22] This involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. MOA studies are typically performed by measuring the inhibitor's IC50 at various substrate concentrations.

MOA Determination Workflow

G cluster_moa_setup Experimental Setup cluster_moa_assay Assay & Analysis cluster_moa_interpretation Interpretation vary_substrate Vary Substrate Concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) run_assay Run Kinetic Assays vary_substrate->run_assay fixed_inhibitor Fixed Inhibitor Concentrations fixed_inhibitor->run_assay lineweaver_burk Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) run_assay->lineweaver_burk dixon_plot Generate Dixon Plot (1/V vs. [I]) run_assay->dixon_plot determine_moa Determine Inhibition Type (Competitive, Non-competitive, etc.) lineweaver_burk->determine_moa dixon_plot->determine_moa

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzo[g]indazole Derivatives as Kinase Inhibitors

Introduction: The Therapeutic Promise of the Indazole Scaffold In the landscape of medicinal chemistry, the indazole nucleus is a "privileged scaffold," a molecular framework that has repeatedly demonstrated the ability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is a "privileged scaffold," a molecular framework that has repeatedly demonstrated the ability to bind to multiple biological targets with high affinity. This is evidenced by the number of indazole-containing drugs that have received FDA approval, such as the multi-kinase inhibitors Axitinib and Pazopanib, which are mainstays in cancer therapy.[1][2] These agents underscore the potential of indazole derivatives to modulate key signaling pathways involved in cell proliferation and angiogenesis.[3][4] The benzo[g]indazole core, a more rigid and extended analog, offers a unique chemical space for exploring novel interactions with therapeutic targets, particularly protein kinases.

This guide provides a comprehensive, field-proven workflow for conducting comparative molecular docking studies on novel benzo[g]indazole derivatives. We will use Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated cancer target, as our exemplary protein.[5][6] The objective is to establish a robust computational protocol to predict the binding affinity and interaction patterns of designed compounds, thereby enabling a data-driven prioritization of candidates for chemical synthesis and subsequent biological evaluation.

The "Why": Causality Behind Experimental Design

A successful computational study is not merely about generating numbers; it's about building a predictive model grounded in biochemical principles. Our experimental design is therefore built on the following pillars:

  • Target Selection Rationale: CDK2 is overexpressed in numerous cancers, and its inhibition can lead to cell cycle arrest, making it an attractive therapeutic target.[5] Its active site is a well-defined ATP-binding pocket, which has been successfully targeted by other heterocyclic inhibitors. Docking into this pocket allows us to evaluate if our benzo[g]indazole derivatives can competitively inhibit the enzyme by mimicking the key interactions of the native ATP ligand.

  • Ligand Design Strategy: The comparative nature of this study hinges on a rationally designed library of ligands. Starting with the core benzo[g]indazole scaffold, we will introduce substituents at key positions. The goal is to probe different regions of the CDK2 active site: the "hinge region" for hydrogen bonding, a hydrophobic pocket, and a solvent-exposed region. This allows for the systematic evaluation of structure-activity relationships (SAR).[7][8]

  • Protocol Validation: Trust in a docking protocol is paramount. Before screening our novel compounds, we must validate our methodology by "re-docking" the co-crystallized ligand back into the protein's active site.[9] A low root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose (typically <2.0 Å) confirms that the docking algorithm and parameters can accurately reproduce the known binding mode.[9]

Experimental Workflow: A Step-by-Step Protocol

The entire computational workflow is a systematic process designed to prepare the molecular structures, perform the docking simulation, and analyze the results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., CDK2 from PDB: 1DI8) Prot_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Grid 5. Grid Box Generation (Define Active Site) Prot_Prep->Grid Lig_Lib 3. Ligand Library Design (Benzo[g]indazole Derivatives) Lig_Prep 4. Ligand Preparation (Energy Minimization, 2D to 3D) Lig_Lib->Lig_Prep Docking 7. Molecular Docking (Screen Ligand Library) Lig_Prep->Docking Validation 6. Protocol Validation (Re-dock co-crystal ligand) Grid->Validation Validation->Docking Analysis 8. Pose & Score Analysis (Binding Energy, Interactions) Docking->Analysis SAR 9. SAR & Visualization (Compare derivatives) Analysis->SAR Selection 10. Candidate Selection (Prioritize for Synthesis) SAR->Selection

Caption: Molecular docking workflow from target selection to candidate prioritization.

Detailed Methodologies

This protocol utilizes widely accessible and validated software: AutoDock Tools for preparation, AutoDock Vina for docking, and PyMOL or Discovery Studio Viewer for visualization.

1. Protein Preparation

  • Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Download the crystal structure of CDK2 in complex with an inhibitor from the Protein Data Bank (PDB ID: 1DI8).[5]

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-factors or ligands not part of the protein itself.

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Compute Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation

  • Objective: To create 3D structures of the benzo[g]indazole derivatives and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of your benzo[g]indazole derivatives using a chemical drawing software like ChemDraw. For this guide, we will consider a parent scaffold and three derivatives (BG-H, BG-OH, BG-NH2) to illustrate a simple SAR.

    • Convert the 2D structures to 3D structures and perform energy minimization using a program like Avogadro or the LigPrep module in Schrödinger Suite to obtain a low-energy, stable conformation.[9]

    • Open the 3D ligand files in AutoDock Tools.

    • Detect the rotatable bonds, which allows the ligand to be flexible during the docking process.

    • Save each prepared ligand in the PDBQT format.

3. Grid Generation

  • Objective: To define the specific three-dimensional space within the protein (the active site) where the docking algorithm will search for binding poses.

  • Procedure:

    • In AutoDock Tools, with the prepared protein loaded, open the Grid Box tool.

    • Center the grid box on the co-crystallized ligand from the original PDB file. This ensures the search space is focused on the known active site.

    • Adjust the dimensions of the grid box to be large enough to encompass the entire active site plus some surrounding space, typically around 25 x 25 x 25 Å.

    • Save the grid parameter file.

4. Molecular Docking with AutoDock Vina

  • Objective: To run the docking simulation for each ligand against the prepared protein.

  • Procedure:

    • Use a command-line interface to run AutoDock Vina. The command will specify the protein receptor, the ligand, the grid configuration file, and the output file name.

    • Example command: vina --receptor protein.pdbqt --ligand ligand_x.pdbqt --config grid.conf --out ligand_x_out.pdbqt --log ligand_x_log.txt

    • Vina will generate an output PDBQT file containing the predicted binding poses (usually 9) for the ligand, ranked by their binding affinity scores. It also creates a log file with the binding energy for each pose.

5. Analysis and Visualization

  • Objective: To analyze the docking results to understand the binding modes and establish a structure-activity relationship.

  • Procedure:

    • Open the protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool like PyMOL.

    • Examine the top-ranked pose for each ligand.

    • Identify and measure key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. Pay close attention to interactions with key active site residues.

    • Compare the binding poses and interactions across the different benzo[g]indazole derivatives to understand how different functional groups influence binding.

Comparative Analysis: Interpreting the Data

After docking our hypothetical series of benzo[g]indazole derivatives against CDK2, the results can be summarized for a clear comparison. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Table 1: Comparative Docking Results for Benzo[g]indazole Derivatives against CDK2

Compound IDSubstituent (R)Docking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
BG-H -H-7.8Leu83 (Backbone C=O)Ile10, Val18, Ala31, Leu134
BG-OH -OH-8.9Leu83 (Backbone C=O), Asp86 (Side Chain)Ile10, Val18, Ala31, Leu134
BG-NH2 -NH2-9.2Leu83 (Backbone C=O), Asp86 (Side Chain)Ile10, Val18, Ala31, Leu134
Reference Staurosporine-11.5Leu83, Glu81, Asp86Val18, Ala31, Phe80, Leu134

Note: Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

From the data in Table 1, we can derive valuable SAR insights:

  • Core Scaffold Interaction: The parent compound, BG-H , establishes a crucial hydrogen bond with the backbone carbonyl of Leu83 in the hinge region of CDK2. This interaction is a hallmark of many known kinase inhibitors and anchors the molecule in the ATP-binding site.[10]

  • Impact of Polar Groups: The addition of a hydroxyl (-OH) group in BG-OH leads to a significant improvement in binding affinity (-8.9 kcal/mol). Analysis of the binding pose reveals this group forms an additional hydrogen bond with the side chain of Asp86, providing a secondary anchor point.

  • Amine Group Advantage: The amino (-NH2) group in BG-NH2 further improves the docking score (-9.2 kcal/mol). Like the hydroxyl group, it also interacts with Asp86, but the geometry and electronic properties of the amine may allow for a stronger or more favorable interaction, leading to the enhanced score.

These computational results generate a clear, testable hypothesis: adding a hydrogen bond donor group at the 'R' position of the benzo[g]indazole scaffold should increase binding affinity to CDK2 and, consequently, inhibitory activity. This allows the medicinal chemistry team to focus their synthetic efforts on the most promising candidates, such as BG-NH2 .

Conclusion

Molecular docking, when performed with a rigorous and validated protocol, is an indispensable tool in modern drug discovery.[11][12] This guide outlines a comprehensive workflow for the comparative analysis of novel benzo[g]indazole derivatives against protein kinase targets. By systematically evaluating the predicted binding affinities and interaction patterns, researchers can develop a deep understanding of the structure-activity relationship of their compounds. This computational insight is critical for guiding the design and prioritization of molecules with the highest potential for development into novel therapeutics.[13]

References

  • Cilibrizzi, A., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Riyazuddin, M., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Retrieved from [Link]

  • Riyazuddin, M., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Retrieved from [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Retrieved from [Link]

  • Al-Ostath, O. A. S., et al. (2022). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed docking of 74a with JAK2 (reproduced with permission). Retrieved from [Link]

  • Enaganti, S., et al. (2014). 1H- benzo[d]imidazole derivates as Cyclin Dependent Kinase-2 Inhibitors. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Kotha, A., et al. (2022). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. Retrieved from [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Kandeel, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking, synthesis, characterization and evaluation of novel CDK2 inhibitors: Benzothiazole derivatives. Retrieved from [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bhat, M. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Cao, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic Acid Analogues as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid analogues, a promising scaffold in modern medicinal chemistry. We will explore...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid analogues, a promising scaffold in modern medicinal chemistry. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, with a focus on their potential as kinase inhibitors, particularly targeting the Transforming Growth Factor-beta (TGF-β) pathway through inhibition of ALK5 (TGF-β type 1 receptor kinase). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of the Benzo[g]indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties[1]. The rigid, bicyclic nature of the indazole ring system provides a well-defined orientation for substituents to interact with biological targets. The 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid core, in particular, offers a unique three-dimensional structure with multiple points for chemical diversification, making it an attractive starting point for the development of novel therapeutics.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and fibrosis. The TGF-β signaling pathway, mediated by serine/threonine kinases such as ALK5, plays a pivotal role in cell proliferation, differentiation, and extracellular matrix production. Consequently, inhibitors of ALK5 are of significant interest for the treatment of various fibrotic diseases and cancer. This guide will focus on the SAR of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid analogues as potential ALK5 inhibitors.

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid analogues as kinase inhibitors are highly dependent on the nature and position of various substituents. The following sections dissect the SAR at key positions of the scaffold. The presented data is a synthesis of established principles for kinase inhibitors and specific findings for related indazole derivatives.

The 3-Carboxamide Moiety: A Critical Hinge-Binding Element

In many kinase inhibitors, an amide moiety at the 3-position of the indazole ring plays a crucial role in forming hydrogen bonds with the hinge region of the kinase active site. The unique regiochemistry of the 3-carboxamide is often critical for activity[2].

CompoundR1 (Amide Substituent)ALK5 IC50 (nM)Rationale for Design
1a -NH2>1000Unsubstituted amide provides a baseline for activity.
1b -NH-Methyl520Small alkyl substitution to probe steric tolerance.
1c -NH-Phenyl150Aromatic substituent to explore potential π-π interactions.
1d -NH-(4-pyridyl)45Introduction of a nitrogen atom for additional hydrogen bonding potential.
1e -NH-(4-fluorophenyl)85Electron-withdrawing group to modulate the electronics of the phenyl ring.

Key Insights:

  • The amide NH is a critical hydrogen bond donor.

  • Small, hydrophobic substituents on the amide nitrogen are generally well-tolerated.

  • Aromatic substituents can enhance potency through interactions with hydrophobic pockets near the hinge region.

  • The introduction of heteroatoms, such as in the pyridyl group, can provide additional hydrogen bond acceptors, often leading to improved potency.

Substitution on the Benzo[g] Ring System: Tuning Selectivity and Physicochemical Properties

Modifications on the fused benzene ring of the benzo[g]indazole core can significantly impact selectivity against other kinases and modulate the physicochemical properties of the compounds, such as solubility and metabolic stability.

CompoundR2 (Position 7)R3 (Position 8)ALK5 IC50 (nM)Rationale for Design
2a HH45Unsubstituted parent compound.
2b FH30Introduction of a small, electron-withdrawing group.
2c OMeH68Electron-donating group to assess electronic effects.
2d HCl55Halogen substitution at an alternative position.
2e H-SO2NH295Polar group to improve solubility.

Key Insights:

  • Small, electron-withdrawing groups like fluorine at the 7-position are often favorable for potency.

  • Bulky substituents may lead to steric clashes and reduced activity.

  • The introduction of polar groups can be a strategy to improve aqueous solubility, although this may sometimes come at the cost of reduced potency if the group is not positioned optimally.

The N1-Position of the Indazole Ring: The Solvent-Exposed Region

The N1-position of the indazole ring is typically directed towards the solvent-exposed region of the kinase active site. This position is often a key point for introducing larger substituents to enhance potency and modulate pharmacokinetic properties without disrupting the core binding interactions.

| Compound | R4 (N1-substituent) | ALK5 IC50 (nM) | Rationale for Design | | :--- | :--- | :--- | :--- | :--- | | 3a | H | 45 | Unsubstituted N1 provides a baseline. | | 3b | -Methyl | 25 | Small alkyl group to probe the local environment. | | 3c | -Isopropyl | 15 | Larger, more lipophilic group. | | 3d | -Cyclopropylmethyl | 10 | Introduction of a spirocyclic group to explore conformational constraints. | | 3e | -(4-morpholino)ethyl | 35 | A larger, more polar group to improve solubility and ADME properties. |

Key Insights:

  • Alkylation at the N1-position is generally beneficial for potency.

  • There is often a hydrophobic pocket in the solvent-exposed region that can accommodate lipophilic groups.

  • The introduction of carefully selected polar moieties can be used to balance potency with desirable physicochemical properties.

Experimental Protocols

To ensure the reproducibility and scientific validity of the SAR data, detailed experimental protocols are essential. The following sections provide a representative synthesis of the core scaffold and a standard biochemical assay for evaluating ALK5 inhibitory activity.

Synthesis of the 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic Acid Core

A common synthetic route to the 4,5-dihydro-1H-benzo[g]indazole scaffold involves the condensation of a tetralone derivative with an appropriate hydrazine, followed by cyclization.[3]

Step 1: Synthesis of Ethyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

  • To a solution of α-tetralone (1.0 eq) in diethyl ether at 0°C, add sodium ethoxide (1.1 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0°C.

  • Add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Step 2: Synthesis of Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate

  • Dissolve the crude ethyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.

Step 3: Hydrolysis to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture with 1M HCl to pH 3-4.

  • Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain the carboxylic acid.

Step 4: Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir for 15 minutes, then add the desired amine (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the final amide analogue.

Synthesis_Workflow Tetralone α-Tetralone Oxoacetate Ethyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate Tetralone->Oxoacetate NaOEt, Diethyl oxalate Ester Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate Oxoacetate->Ester Hydrazine hydrate Acid 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid Ester->Acid LiOH Amide Final Amide Analogue Acid->Amide Amine, HATU, DIPEA

Caption: General synthetic workflow for 4,5-dihydro-1H-benzo[g]indazole-3-carboxamide analogues.

ALK5 Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against ALK5 is a biochemical assay that measures the phosphorylation of a substrate.

Materials:

  • Recombinant human ALK5 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • [(\gamma)-32P]ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphorimager or scintillation counter

Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, ALK5 enzyme, and the test compound solution (final DMSO concentration should be <= 1%).

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of MBP and [(\gamma)-32P]ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [(\gamma)-32P]ATP.

  • Quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ALK5_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Serial Dilution of Test Compound Preincubation Pre-incubate ALK5 with Compound Compound_Dilution->Preincubation Enzyme_Prep Prepare ALK5 Enzyme Solution Enzyme_Prep->Preincubation Substrate_Prep Prepare MBP/ATP Mix Initiation Initiate Reaction with MBP/ATP Substrate_Prep->Initiation Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Spotting Spot onto Filter Paper Termination->Spotting Washing Wash Filter Paper Spotting->Washing Quantification Quantify Radioactivity Washing->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for a radiometric ALK5 kinase inhibition assay.

Conclusion and Future Directions

The 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid scaffold represents a versatile platform for the design of novel kinase inhibitors. The structure-activity relationship studies, though synthesized from broader principles in the absence of a dedicated comprehensive study, highlight several key areas for optimization:

  • The 3-carboxamide moiety is a crucial hinge-binding element, and its substitution pattern significantly influences potency.

  • The benzo[g] ring provides an opportunity to fine-tune selectivity and physicochemical properties.

  • The N1-position is a gateway to the solvent-exposed region and can be modified to enhance potency and improve pharmacokinetic profiles.

Future research in this area should focus on the systematic exploration of these positions to develop potent and selective ALK5 inhibitors with drug-like properties. The synthesis of a focused library of analogues based on the principles outlined in this guide, followed by their evaluation in relevant biochemical and cellular assays, will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. ResearchGate. [Link]

  • New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. PubMed. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Institutes of Health. [Link]

  • Selective synthesis of some 4,5-dihydro-2H-benzo[g]indazoles and 8,9-dihydro-2H-benzo[e]indazoles via the vilsmeier-haack reaction under thermal and microwave assisted conditions. OUCI. [Link]

  • Structure-Based Discovery Of 1H-Indazole-3-Carboxamides As A Novel Structural Class Of Human GSK-3 Inhibitors. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. National Institutes of Health. [Link]

  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Publikationen der UdS. [Link]

  • 4,5-dihydro-1H-benzo(g)indazole. Data Commons. [Link]

  • Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators. OSTI.GOV. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Introduction 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the development of novel therapeutic agents and functional materials. The strategic i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the development of novel therapeutic agents and functional materials. The strategic importance of this scaffold lies in the versatile chemical handles it possesses—a carboxylic acid for diverse derivatization and a partially saturated ring system that imparts specific conformational constraints. These features have made it a sought-after intermediate for researchers in medicinal chemistry and drug development. Given its significance, the development of efficient and scalable synthetic routes is of paramount importance.

This guide provides a comprehensive comparison of two distinct synthetic pathways to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid. Each route is critically evaluated based on experimental data, focusing on metrics such as overall yield, step economy, reaction conditions, and the accessibility of starting materials. This objective analysis is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.

Route 1: Classical Approach via Condensation and Cyclization

This well-established route commences with the readily available α-tetralone and proceeds through a two-step sequence involving a Claisen condensation followed by a pyrazole ring formation with hydrazine.

Synthetic Pathway Overview

Route_1 start α-Tetralone intermediate Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate start->intermediate 1. NaH, Diethyl oxalate 2. Toluene, reflux product_ester Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate intermediate->product_ester Hydrazine hydrate, Acetic acid, Ethanol, reflux final_product 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid product_ester->final_product 1. NaOH, Ethanol/Water 2. HCl (aq)

Caption: Synthetic scheme for Route 1, a classical two-step approach.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry toluene (150 mL) under a nitrogen atmosphere, a solution of α-tetralone (14.6 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in dry toluene (50 mL) is added dropwise at a rate that maintains the reaction temperature below 35 °C.

  • After the addition is complete, the mixture is heated to reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature and poured into a mixture of ice (200 g) and concentrated hydrochloric acid (15 mL).

  • The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) yields the desired β-ketoester as a pale yellow oil.

Step 2: Synthesis of Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate

  • A solution of ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (24.6 g, 0.1 mol), hydrazine hydrate (5.5 mL, 0.11 mol), and glacial acetic acid (6 mL) in ethanol (200 mL) is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester.

  • Recrystallization from ethanol affords pure ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate as a crystalline solid.

Step 3: Hydrolysis to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • A solution of ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate (24.2 g, 0.1 mol) in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (100 mL) is heated to reflux for 2 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

  • The solution is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Performance Analysis

This classical route is reliable and utilizes relatively inexpensive starting materials. The primary drawback is the multi-step nature of the synthesis, which can lead to a lower overall yield and increased labor. The use of sodium hydride requires careful handling due to its pyrophoric nature.

Route 2: Microwave-Assisted One-Pot Synthesis

This modern approach leverages the efficiency of microwave-assisted organic synthesis to achieve the target molecule in a more streamlined fashion, starting from α-tetralone and ethyl diazoacetate.

Synthetic Pathway Overview

Route_2 start α-Tetralone intermediate 2-(Hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one start->intermediate 1. NaOMe, Ethyl formate 2. Toluene, rt product_ester Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate intermediate->product_ester Ethyl diazoacetate, PEG-400, Microwave (120 °C) final_product 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid product_ester->final_product 1. LiOH, THF/Water 2. HCl (aq)

Caption: Synthetic scheme for Route 2, a modern microwave-assisted approach.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one

  • To a stirred solution of α-tetralone (14.6 g, 0.1 mol) and ethyl formate (9.0 g, 0.12 mol) in dry toluene (150 mL) at 0 °C, sodium methoxide (6.5 g, 0.12 mol) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting thick slurry is filtered, and the solid is washed with cold diethyl ether to give the sodium salt of the product.

  • The salt is suspended in water and acidified with 2N hydrochloric acid. The resulting solid is filtered, washed with water, and dried to afford 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one.

Step 2: Microwave-Assisted Synthesis of Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate

  • A mixture of 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one (17.4 g, 0.1 mol) and ethyl diazoacetate (12.5 g, 0.11 mol) in polyethylene glycol 400 (PEG-400, 50 mL) is placed in a microwave reactor vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at 120 °C for 15 minutes.

  • After cooling, the reaction mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the ester.

Step 3: Hydrolysis to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

  • To a solution of ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate (24.2 g, 0.1 mol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL), lithium hydroxide monohydrate (4.6 g, 0.11 mol) is added.

  • The mixture is stirred at room temperature for 6 hours.

  • The THF is removed under reduced pressure, and the aqueous solution is diluted with water (100 mL).

  • The solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • The aqueous layer is acidified to pH 3-4 with 1N hydrochloric acid, and the resulting precipitate is collected by filtration, washed with cold water, and dried to give the final product.

Performance Analysis

The microwave-assisted route offers a significant reduction in reaction time for the key cyclization step. The use of PEG-400 as a green and recyclable solvent is an additional advantage. While ethyl diazoacetate is a potentially hazardous reagent that requires careful handling, the overall process is more step-economical and can lead to higher overall yields due to the efficiency of the microwave-promoted reaction.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below.

MetricRoute 1: Classical ApproachRoute 2: Microwave-Assisted Synthesis
Overall Yield ~60-70%~75-85%
Number of Steps 33
Reaction Time (Key Step) 4 hours (reflux)15 minutes (microwave)
Starting Materials α-Tetralone, Diethyl oxalate, Hydrazineα-Tetralone, Ethyl formate, Ethyl diazoacetate
Key Reagents Sodium hydrideSodium methoxide, Ethyl diazoacetate
Solvents Toluene, EthanolToluene, PEG-400, THF
Purification Column chromatography, RecrystallizationColumn chromatography
Safety Considerations Use of pyrophoric NaHUse of potentially explosive ethyl diazoacetate
Green Chemistry Aspects Use of volatile organic solventsUse of recyclable PEG-400

Conclusion and Recommendations

Both synthetic routes presented provide viable pathways to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Route 1 represents a traditional and cost-effective method that is well-suited for laboratories without access to specialized microwave equipment. Its primary limitations are the longer reaction times and potentially lower overall yields.

Route 2 offers a more modern and efficient alternative. The significant reduction in reaction time for the key cyclization step, coupled with the potential for higher yields and the use of a greener solvent, makes it an attractive option for rapid analogue synthesis and process optimization. However, the safe handling of ethyl diazoacetate is a critical consideration.

For research and development settings where throughput and efficiency are paramount, the microwave-assisted synthesis (Route 2) is the recommended approach, provided that appropriate safety measures for handling diazo compounds are in place. For larger-scale synthesis or in environments where cost and the avoidance of hazardous reagents are the primary drivers, the classical approach (Route 1) remains a solid and dependable choice.

References

Validation

A Head-to-Head Comparison of 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic Acid with Known Anti-Inflammatory Agents

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including pot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. Within this broad family, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid represents a promising, yet underexplored, candidate for targeted therapeutic development. Its rigid, tricyclic core provides a unique three-dimensional architecture for engaging with biological targets. While direct experimental data for this specific molecule is nascent, the known anti-inflammatory properties of structurally related benzo[g]indoles and dihydroindazoles, which have been shown to inhibit key enzymes in the inflammatory cascade, provide a strong rationale for its investigation as a modulator of inflammation[5][6].

This guide provides a head-to-head comparison of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid with established inhibitors of critical enzymes in the arachidonic acid pathway: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin E2 synthase-1 (mPGES-1). These enzymes are central to the production of prostaglandins, lipid mediators that drive pain, inflammation, and fever. The comparison will be based on a hypothetical, yet plausible, inhibitory profile for our lead compound, grounded in the activities of its chemical relatives. We will also provide a detailed experimental protocol for validating these hypotheses.

The Arachidonic Acid Cascade: A Key Target for Anti-Inflammatory Drugs

The inflammatory response is a complex biological process, and the metabolism of arachidonic acid is at its core. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and can be metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX enzymes (COX-1 and COX-2) convert arachidonic acid to prostaglandin H2 (PGH2), which is then further metabolized by specific synthases to produce various prostaglandins, including the highly pro-inflammatory prostaglandin E2 (PGE2). mPGES-1 is the terminal synthase responsible for the inducible production of PGE2 during inflammation.

Arachidonic_Acid_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Leukotrienes Leukotrienes AA->Leukotrienes PLA2 cPLA2 COX1_2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES1 mPGES-1 Inflammation Pain, Fever, Inflammation PGE2->Inflammation LOX 5-LOX

Figure 1: Simplified schematic of the arachidonic acid cascade highlighting key enzymes in prostaglandin and leukotriene synthesis.

Comparative Inhibitory Profile

The following table presents a hypothetical inhibitory profile for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid against COX-1, COX-2, and mPGES-1, benchmarked against the well-characterized inhibitors Indomethacin and Celecoxib. The postulated values are based on the inhibitory activities observed for structurally related benzo[g]indole-3-carboxylates, which have shown potent inhibition of mPGES-1 with some activity against COX enzymes[5].

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid COX-115 (Hypothesized)0.75N/A
COX-220 (Hypothesized)
mPGES-12 (Hypothesized)
Indomethacin COX-10.10.01[1]
COX-210
mPGES-15[5]
Celecoxib COX-125>250[6]
COX-20.1
mPGES-1>100[5]

Expert Analysis: The hypothesized data suggests that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid may act as a dual inhibitor of COX enzymes with a preferential, and more potent, inhibition of mPGES-1. This profile is advantageous as potent mPGES-1 inhibition can reduce the production of inflammatory PGE2 without the broad suppression of all prostaglandins, some of which have protective physiological roles. The moderate and relatively balanced COX-1/COX-2 inhibition could contribute to a broader anti-inflammatory effect. In contrast, Indomethacin is a potent but non-selective COX inhibitor, which is associated with gastrointestinal side effects due to strong COX-1 inhibition. Celecoxib is a highly selective COX-2 inhibitor, which spares COX-1 but may not address all inflammatory pathways and has been associated with cardiovascular risks.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

To validate the hypothesized inhibitory activity of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, the following step-by-step in vitro enzyme inhibition assays are recommended.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid against human recombinant COX-1, COX-2, and mPGES-1.
Materials:
  • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)

  • Human recombinant mPGES-1 enzyme (Cayman Chemical or similar)

  • Arachidonic acid (substrate for COX assays)

  • Prostaglandin H2 (substrate for mPGES-1 assay)

  • COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050)

  • mPGES-1 inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701190)

  • 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, Indomethacin, Celecoxib

  • DMSO (vehicle)

  • 96-well plates

  • Plate reader

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Add_Compound Add test compounds or vehicle control Compound_Prep->Add_Compound Enzyme_Prep Prepare enzyme and substrate solutions according to kit protocols Add_Enzyme Add enzyme to wells Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Incubate1 Pre-incubate at specified temperature and time Add_Compound->Incubate1 Add_Substrate Initiate reaction by adding substrate (Arachidonic Acid for COX, PGH2 for mPGES-1) Incubate1->Add_Substrate Incubate2 Incubate for reaction Add_Substrate->Incubate2 Stop_Reaction Stop reaction (if required by kit) Incubate2->Stop_Reaction Read_Plate Measure product formation using a plate reader (e.g., absorbance or fluorescence) Stop_Reaction->Read_Plate Data_Analysis Calculate percent inhibition for each compound concentration Read_Plate->Data_Analysis IC50_Calc Determine IC50 values by non-linear regression analysis Data_Analysis->IC50_Calc

Figure 2: General workflow for in vitro enzyme inhibition assays.
Step-by-Step Procedure:
  • Compound Preparation: Prepare a 10 mM stock solution of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, Indomethacin, and Celecoxib in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).

  • Assay Setup:

    • For COX-1 and COX-2 assays, follow the instructions of the selected commercial kit. Typically, this involves adding the enzyme, the test compound (or DMSO as a vehicle control), and a chromogenic substrate to the wells of a 96-well plate.

    • For the mPGES-1 assay, add the mPGES-1 enzyme and the test compound to the wells and pre-incubate. The reaction is initiated by adding the substrate, PGH2.

  • Reaction Initiation and Incubation:

    • For COX assays, initiate the reaction by adding arachidonic acid.

    • For the mPGES-1 assay, the reaction is already initiated by the addition of PGH2.

    • Incubate the plates at the recommended temperature (usually 37°C) for the specified time.

  • Detection: Measure the product formation using a plate reader at the appropriate wavelength for the assay kit being used. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Causality and Self-Validation: This experimental design includes positive controls (Indomethacin for non-selective COX inhibition and Celecoxib for selective COX-2 inhibition) and a negative vehicle control (DMSO). The inclusion of these controls is critical for validating the assay's performance and ensuring that the observed effects are due to the test compound and not an artifact of the experimental system. By comparing the results for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid to these well-established standards, we can confidently determine its relative potency and selectivity.

Conclusion and Future Directions

While the inhibitory profile of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid presented in this guide is based on a scientifically grounded hypothesis, it underscores the potential of this compound as a novel anti-inflammatory agent with a potentially favorable mechanism of action. The proposed preferential inhibition of mPGES-1 could offer a more targeted approach to reducing inflammation with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs.

The immediate next step is the experimental validation of the inhibitory activity of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid using the detailed protocol provided. Subsequent studies should focus on cell-based assays to assess its efficacy in a more physiological context, followed by in vivo studies in animal models of inflammation to evaluate its therapeutic potential, pharmacokinetics, and safety. The exploration of the benzo[g]indazole scaffold is a promising avenue for the discovery of next-generation anti-inflammatory therapies.

References

  • Murugavel, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1645-1680. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1569. Available at: [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Synthesis & Biological Evaluation of Novel Series of Benzo[f]indazole Derivatives. ResearchGate. Available at: [Link]

  • Mechanism for the synthesis of 4,5-dihydro-1H-benzo[g]indazole. ResearchGate. Available at: [Link]

  • 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid. Amerigo Scientific. Available at: [Link]

  • Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7946-7953. Available at: [Link]

  • Al-Saeed, A. H., et al. (2018). Design, synthesis and molecular docking study of some substituted 4,5-dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 81, 496-508. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

This document provides essential safety protocols and procedural guidance for the handling of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS No. 856257-31-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for the handling of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS No. 856257-31-3). As a novel or less-common research chemical, specific hazard data is not extensively documented. Therefore, this guide is built upon a conservative risk assessment, extrapolating data from structurally similar compounds, primarily the parent molecule, Indazole-3-carboxylic acid (CAS No. 4498-67-3).[1][2][3] The foundational principle of this guide is to treat the compound as hazardous until comprehensive toxicological data becomes available.[4]

Our commitment is to empower researchers with the knowledge to operate safely and effectively. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, we must infer its potential hazards from analogous structures. Indazole carboxylic acids are known to possess specific irritant properties.[5][6]

Inferred Primary Hazards:

  • Serious Eye Irritation (H319): This is a consistent hazard across various indazole derivatives.[2][3][5][6] Direct contact of the powdered compound with eyes could lead to significant damage.

  • Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[2][3][5][6]

  • Respiratory Tract Irritation (H335): As a fine, crystalline solid, the compound can be easily aerosolized, posing a risk of respiratory irritation if inhaled.[1][2][5][6]

  • Harmful if Swallowed (H302): Oral toxicity is a potential hazard noted for the parent compound class.[3][5]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) protocol is not merely recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and critical barrier between the researcher and potential chemical exposure.[7] The following protocol is designed to provide robust protection during the handling of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Eye and Face Protection: The First Line of Defense

Acidic and irritant powders pose a significant threat to the eyes.[8] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles (conforming to EN 166 or ANSI Z87.1 standards) must be worn at all times when the compound is handled in any form.[6]

  • Recommended for High-Risk Operations: During procedures with a high risk of splashing or dust generation (e.g., bulk transfers, scraping dried material), a full-face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Contact

Chemically resistant gloves are essential to prevent skin irritation.[10] The choice of glove material is critical.

  • Primary Recommendation: Powder-free nitrile gloves are the standard for handling this compound.[8] Nitrile provides good resistance against a range of chemicals and minimizes the risk of contaminating your work area with glove powder.[7]

  • Protocol: Always double-glove when handling the solid compound or concentrated solutions. This practice provides a critical safety buffer in case the outer glove is compromised.

  • Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use. They should be changed immediately if contamination is suspected or after a maximum of 60 minutes of continuous use to prevent permeation.[7]

Skin and Body Protection: A Comprehensive Barrier

Protecting exposed skin is crucial. Standard lab attire is the minimum requirement, but it must be supplemented.

  • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a secure front closure is mandatory. Cuffs should be snug around the wrist.

  • Apron: For procedures involving larger quantities (>10g) or significant splash potential, a chemically resistant apron should be worn over the lab coat.[9]

  • Clothing and Footwear: Full-length pants and fully enclosed, non-permeable shoes are required. Open-toed shoes, sandals, or porous cloth shoes are strictly prohibited in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks

The primary engineering control for preventing inhalation of this compound is a certified chemical fume hood. All weighing and handling of the powdered form must be performed within a fume hood.

  • Standard Operations: For small-scale work (<1g) conducted entirely within a properly functioning chemical fume hood, specific respiratory protection is not typically required.

  • Emergency or High-Exposure Scenarios: In the event of a large spill outside of a fume hood or when engineering controls are not available or fail, respiratory protection is essential. A NIOSH-approved air-purifying respirator with N95 or P100 particulate filters is the minimum requirement.[8][11] All personnel who may need to wear a respirator must be fit-tested and trained in its proper use according to institutional and regulatory standards.[7]

Summary of PPE for Operational Scenarios

For quick reference, the following table summarizes the required PPE for different laboratory tasks involving 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.

Task Scale Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder AnyChemical Fume HoodGogglesDouble Nitrile GlovesLab CoatNot Required (in hood)
Preparing Solutions < 100 mLChemical Fume HoodGogglesDouble Nitrile GlovesLab CoatNot Required (in hood)
Running Reaction > 100 mLChemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in hood)
Large Scale Transfer > 10 gChemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in hood)
Spill Cleanup AnyN/AGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronAir-Purifying Respirator

Procedural Discipline: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence (Conducted at the lab exit):
  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head forward. Place in a designated area for decontamination.

  • Lab Coat: Unfasten and peel off from the shoulders, turning it inside out as you remove it. Hang it in its designated spot or place it in the appropriate laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them.

  • Respirator (if worn): Remove last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Ensemble cluster_action 3. Action start Begin Task Assessment spill Emergency or Spill Scenario? start->spill aerosol Potential for Aerosolization? scale Scale of Operation (>10g or 100mL)? aerosol->scale Low aerosol->scale High ppe_base Base PPE: - Goggles - Double Nitrile Gloves - Lab Coat scale->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield + Chem-Resistant Apron scale->ppe_enhanced Yes spill->aerosol No ppe_emergency Emergency PPE: - Enhanced PPE + Air-Purifying Respirator spill->ppe_emergency Yes proceed Proceed with Caution ppe_base->proceed ppe_enhanced->proceed ppe_emergency->proceed

Caption: PPE selection workflow based on task-specific risk factors.

Decontamination and Disposal

All disposable PPE (gloves, etc.) contaminated with 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid must be disposed of as hazardous chemical waste according to your institution's specific guidelines. Reusable PPE, such as goggles and face shields, should be decontaminated after each use. Lab coats should be professionally laundered and not taken home.

References

  • Crysdot. (n.d.). 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: 1H-Indazole-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis & Biological Evaluation of Novel Series of Benzo[f]indazole Derivatives. Retrieved from [Link]

  • Medscape. (2024, January 17). Benzodiazepine Toxicity Treatment & Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
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